2',3,3,4'-Tetramethylbutyrophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-7-12(11(2)8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWTIRFZNCHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642391 | |
| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-47-1 | |
| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2',3,3,4'-Tetramethylbutyrophenone (CAS 898764-47-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 2',3,3,4'-Tetramethylbutyrophenone. This guide summarizes the available information and provides predicted data based on established chemical principles. All predicted values should be treated as estimates until experimentally verified.
Core Compound Properties
This compound is an aromatic ketone. Its structure suggests it is likely a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O | |
| Molecular Weight | 204.31 g/mol | |
| CAS Number | 898764-47-1 | |
| Predicted Boiling Point | 291.1 ± 9.0 °C | [1] |
| Predicted Density | 0.930 ± 0.06 g/cm³ | [1] |
| Synonyms | 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, UKRORGSYN-BB BBV-5117719 | [1] |
Proposed Synthesis
The most probable synthetic route for this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
3,3-Dimethylbutanoyl chloride (pivaloyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add 3,3-dimethylbutanoyl chloride dropwise.
-
After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.
-
Once the addition of 1,3-dimethylbenzene is finished, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
After cooling back to room temperature, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, aqueous sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Note on a Potential Side Reaction: It has been observed in some cases that the reaction of pivaloyl chloride with benzene in the presence of AlCl₃ can lead to the formation of tert-butylbenzene via decarbonylation of the acylium ion to the more stable tert-butyl carbocation. While acylation is generally favored, this potential for an unusual Friedel-Crafts alkylation should be considered.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, the butyrophenone scaffold is a well-known pharmacophore present in numerous centrally acting drugs, particularly antipsychotics.
General Biological Profile of Substituted Butyrophenones:
-
Antipsychotic Activity: Many butyrophenone derivatives, such as haloperidol, act as antagonists at dopamine D₂ receptors. This is a key mechanism for their efficacy in treating psychosis.
-
Other CNS Effects: Depending on the substitution pattern, butyrophenones can also interact with other neurotransmitter systems, including serotonin (5-HT), adrenergic, and cholinergic receptors.
The specific substitution pattern of this compound (methyl groups on the phenyl ring and a tert-butyl group on the butyryl chain) will significantly influence its pharmacological profile. The bulky tert-butyl group, in particular, may affect receptor binding affinity and selectivity compared to other known butyrophenones. Further research is required to determine if this compound exhibits any significant biological activity.
Analytical Data
No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.
Predicted Spectral Highlights:
-
¹H NMR: Signals corresponding to the aromatic protons on the 2,4-dimethylphenyl ring, the singlet for the two methyl groups on the phenyl ring, the singlet for the methylene protons adjacent to the carbonyl group, and a large singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and tert-butyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-H stretches and aromatic C=C bonds.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 204.31. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.
Safety and Handling
Specific safety data for this compound is not available. Based on the general properties of similar aromatic ketones, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.
This guide is intended to provide a starting point for researchers interested in this compound. Due to the scarcity of published data, all synthetic and analytical work should be conducted with caution and confirmed through rigorous experimentation.
References
Physical and chemical properties of 2',3,3,4'-Tetramethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3,3,4'-Tetramethylbutyrophenone, a substituted aromatic ketone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route via Friedel-Crafts acylation and presents predicted physicochemical and spectral data based on established principles and analysis of analogous structures. Detailed experimental protocols for the proposed synthesis and characterization are provided to guide researchers in its preparation and analysis. Furthermore, this guide explores the potential biological significance of this class of compounds, drawing parallels with known butyrophenone derivatives that exhibit notable pharmacological activities. Visualizations of the synthetic workflow and key chemical relationships are included to facilitate understanding.
Introduction
Butyrophenones are a class of organic compounds characterized by a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl group. Many derivatives of butyrophenone are utilized as neuroleptic and antipsychotic drugs.[1][2] The substitution pattern on both the aromatic ring and the butyl chain plays a crucial role in determining the molecule's physical, chemical, and biological properties. This compound, with its unique substitution pattern, presents an interesting target for synthesis and investigation. This guide aims to provide a foundational understanding of this compound for researchers and professionals in drug discovery and development.
Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~291.1 ± 9.0 °C (Predicted)[3] |
| Density | ~0.930 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) |
| CAS Number | 898764-47-1[3] |
Proposed Synthesis
A viable and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 eq) to a solution of 1,3-dimethylbenzene (1.0 eq) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath. Add 3,3-dimethylbutanoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Predicted Spectral Data
The following spectral data are predicted based on the analysis of butyrophenone and its derivatives.[5][6][7][8][9][10][11][12]
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-7.8 ppm. The substitution pattern on the m-xylene ring will result in a specific splitting pattern. * Methylene Protons (-CH₂-CO-): A singlet at approximately 2.8-3.0 ppm. * tert-Butyl Protons (-C(CH₃)₃): A singlet at approximately 1.0-1.2 ppm. * Aromatic Methyl Protons (-CH₃): Two singlets in the range of 2.2-2.5 ppm. |
| ¹³C NMR | * Carbonyl Carbon (C=O): A signal in the range of 198-202 ppm. * Aromatic Carbons: Signals in the range of 125-140 ppm. * Methylene Carbon (-CH₂-CO-): A signal around 45-50 ppm. * Quaternary Carbon (-C(CH₃)₃): A signal around 31-33 ppm. * tert-Butyl Methyl Carbons (-C(CH₃)₃): A signal around 29-31 ppm. * Aromatic Methyl Carbons (-CH₃): Signals around 20-22 ppm. |
| IR Spectroscopy | * C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹. * Aromatic C-H Stretch: Signals around 3000-3100 cm⁻¹. * Aliphatic C-H Stretch: Signals around 2850-2970 cm⁻¹. * Aromatic C=C Bending: Bands in the region of 1450-1600 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 204. * Major Fragmentation Peaks: A prominent peak at m/z = 147 due to the loss of the tert-butyl group ([M-57]⁺), and a peak at m/z = 119 corresponding to the dimethylbenzoyl cation. A base peak at m/z = 57 corresponding to the tert-butyl cation is also expected.[3][13] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, the butyrophenone scaffold is a well-known pharmacophore, particularly in the field of neuroscience. Many butyrophenone derivatives, such as haloperidol, are potent dopamine D₂ receptor antagonists and are used as antipsychotic medications.[14][15] The specific substitution pattern of this compound may modulate its receptor binding affinity and selectivity, potentially leading to novel pharmacological profiles.
Researchers in drug development may find this compound to be a valuable starting point or intermediate for the synthesis of more complex molecules targeting the central nervous system. The tetramethyl substitution could influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. Further investigation into the biological activities of this compound and its analogs is warranted.
Conclusion
This technical guide has provided a detailed overview of the predicted physical and chemical properties of this compound, a compound for which direct experimental data is scarce. A robust and practical synthetic route via Friedel-Crafts acylation has been proposed, along with comprehensive experimental protocols and predicted spectral data to aid in its synthesis and characterization. The structural relationship of this compound to known pharmacologically active butyrophenones suggests its potential as a valuable building block for the development of novel therapeutics. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related substituted butyrophenones.
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Butyrophenone | 495-40-9 [chemicalbook.com]
- 3. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. Butyrophenone(495-40-9) 1H NMR [m.chemicalbook.com]
- 7. Butyrophenone(495-40-9) 13C NMR [m.chemicalbook.com]
- 8. Butyrophenone(495-40-9) IR Spectrum [chemicalbook.com]
- 9. Butyrophenone | C10H12O | CID 10315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isobutyrophenone(611-70-1) 1H NMR [m.chemicalbook.com]
- 11. Butyrophenone(495-40-9) MS spectrum [chemicalbook.com]
- 12. Isobutyrophenone(611-70-1) IR Spectrum [chemicalbook.com]
- 13. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure [jstage.jst.go.jp]
- 14. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldresearchlibrary.org [worldresearchlibrary.org]
An In-depth Technical Guide to the Synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, a substituted aromatic ketone. The core of this synthesis lies in the Friedel-Crafts acylation reaction, a fundamental and widely applied method in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and the expected analytical data for the target compound.
Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone is most effectively achieved through the Friedel-Crafts acylation of m-xylene with 3,3-dimethylbutanoyl chloride (commonly known as pivaloyl chloride). This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]
The reaction proceeds in several steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the pivaloyl chloride by coordinating to the chlorine atom, which facilitates the departure of the chloride ion and the formation of a highly electrophilic acylium ion.[3]
-
Electrophilic Aromatic Substitution: The electron-rich m-xylene attacks the acylium ion. The methyl groups on the m-xylene ring are ortho- and para-directing activators, leading to substitution at the 4-position, which is sterically accessible and electronically favored.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
It is important to note a potential side reaction associated with pivaloyl chloride in Friedel-Crafts reactions: the decarbonylation of the acylium ion to form a stable tert-butyl carbocation. This can lead to the formation of the corresponding alkylated arene as a byproduct.[4][5] Careful control of reaction conditions, such as maintaining a low temperature, can help to minimize this side reaction.
Experimental Protocol
This section details a plausible experimental procedure for the synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| m-Xylene | 106.17 | 0.864 | 50 mL | ~0.407 |
| 3,3-Dimethylbutanoyl chloride | 120.58 | 1.01 | 12.1 g (11.9 mL) | 0.100 |
| Anhydrous Aluminum Chloride | 133.34 | - | 14.7 g | 0.110 |
| Dichloromethane (anhydrous) | 84.93 | 1.33 | 100 mL | - |
| 6M Hydrochloric Acid | - | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | q.s. | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap) is assembled. The apparatus must be thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Initial Charging: Anhydrous aluminum chloride (14.7 g, 0.110 mol) and anhydrous dichloromethane (50 mL) are added to the reaction flask under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 3,3-dimethylbutanoyl chloride (12.1 g, 0.100 mol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred suspension of aluminum chloride over 15 minutes. Following this, m-xylene (50 mL, ~0.407 mol, used in excess as both reactant and solvent) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for another 1 hour.
-
Work-up: The reaction mixture is slowly and carefully poured onto crushed ice (200 g) in a large beaker with vigorous stirring. 6M hydrochloric acid (100 mL) is added to dissolve the aluminum salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic layers are washed successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by vacuum distillation to afford 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone as a colorless to pale yellow oil.
Data Presentation
Table 1: Physical and Predicted Spectroscopic Data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone
| Property | Value |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Predicted: ~250-270 °C at 760 mmHg |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J=7.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 7.00 (d, J=7.8 Hz, 1H, Ar-H), 2.85 (s, 2H, -CH₂-), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 1.05 (s, 9H, -C(CH₃)₃) |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) | δ 205.0 (C=O), 139.0 (Ar-C), 138.5 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 52.0 (-CH₂-), 44.0 (-C(CH₃)₃), 28.5 (-C(CH₃)₃), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃) |
| Predicted IR (neat, cm⁻¹) | ~2960 (C-H, aliphatic), ~1685 (C=O, ketone), ~1615, 1465 (C=C, aromatic), ~820 (C-H bend, 1,2,4-trisubstituted benzene) |
| Predicted Mass Spectrum (EI) | m/z (%): 204 (M⁺), 147 (M⁺ - C₄H₉), 119, 91 |
Note: The spectroscopic data presented is predicted based on the chemical structure and data from analogous compounds, as experimental data was not available in the cited literature.
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone.
Caption: Experimental workflow for the synthesis.
References
- 1. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Page loading... [guidechem.com]
- 5. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to 2',3,3,4'-Tetramethylbutyrophenone
IUPAC Name: 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone
Synonyms: 2',3,3,4'-Tetramethylbutyrophenone, UKRORGSYN-BB BBV-5117719
This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and analytical characterization. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and protocols applicable to the broader class of butyrophenones. This information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
While specific experimentally determined data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone is scarce, predicted properties and data for structurally similar compounds provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C14H20O | --- |
| Molecular Weight | 204.31 g/mol | --- |
| Predicted Boiling Point | 291.1 ± 9.0 °C | [1] |
| Predicted Density | 0.930 ± 0.06 g/cm³ | [1] |
| CAS Number | 898764-47-1 | [1] |
Synthesis
The synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be achieved via a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic ketone synthesis.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone from m-xylene and 3,3-dimethylbutanoyl chloride.
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
3,3-Dimethylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for reflux and extraction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 3,3-dimethylbutanoyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the dropping funnel.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
The crude 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be purified by column chromatography on silica gel or by vacuum distillation.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis via Friedel-Crafts acylation.
Analytical Characterization
Comprehensive characterization of the synthesized compound is crucial. Standard spectroscopic and chromatographic techniques are employed for this purpose.
Experimental Protocols for Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, and aliphatic protons corresponding to the methyl groups.
-
¹³C NMR: Use a more concentrated sample (20-50 mg) in CDCl₃. Record the spectrum on the same instrument. Expected signals would include carbons of the aromatic ring, the carbonyl group, and the aliphatic carbons.
2. Mass Spectrometry (MS):
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion Electrospray Ionization (ESI-MS). The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 204.31.
3. Infrared (IR) Spectroscopy:
-
Acquire the spectrum using an ATR-FTIR spectrometer. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.
4. High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ketone (e.g., 254 nm).
Logical Workflow for Analysis
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone has been found, butyrophenones as a class are known to interact with dopamine and serotonin receptors, often acting as antagonists. This activity is the basis for their use as antipsychotic medications.
Based on the general structure-activity relationships (SAR) of butyrophenones, it can be hypothesized that 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone may exhibit some affinity for dopamine D2 and/or serotonin 5-HT2A receptors. The interaction with these G protein-coupled receptors (GPCRs) would likely modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C.
Hypothetical Signaling Pathway
Caption: A hypothetical antagonistic effect on the Dopamine D2 receptor signaling pathway.
Disclaimer: This guide has been compiled based on available chemical information and general principles of organic chemistry and pharmacology. The lack of specific published research on this compound necessitates that the experimental protocols and biological activity discussions be considered as general frameworks rather than definitive, validated procedures for this specific molecule. Researchers should conduct their own validation and optimization of any methods described herein.
References
A Comprehensive Technical Guide to the Spectral Analysis of 2',3,3,4'-Tetramethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for 2',3,3,4'-Tetramethylbutyrophenone. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural fragments and known spectral characteristics of similar molecules. It also outlines standardized experimental protocols for acquiring such data, serving as a practical reference for the characterization of this and related compounds.
Data Presentation: Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | d | 1H | Aromatic H (ortho to C=O) |
| ~ 7.2 - 7.4 | d | 1H | Aromatic H (meta to C=O) |
| ~ 7.1 | s | 1H | Aromatic H (ortho to C=O) |
| ~ 2.8 | s | 2H | -CH₂- (next to C=O) |
| ~ 2.5 | s | 3H | Ar-CH₃ (4') |
| ~ 2.3 | s | 3H | Ar-CH₃ (2') |
| ~ 1.0 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 - 205 | C=O (Ketone) |
| ~ 140 - 145 | Aromatic C (substituted, C-4') |
| ~ 135 - 140 | Aromatic C (substituted, C-1') |
| ~ 130 - 135 | Aromatic C (substituted, C-2') |
| ~ 128 - 132 | Aromatic C-H |
| ~ 125 - 128 | Aromatic C-H |
| ~ 50 - 55 | -CH₂- (next to C=O) |
| ~ 30 - 35 | Quaternary C (-C(CH₃)₃) |
| ~ 25 - 30 | Methyl C (-C(CH₃)₃) |
| ~ 20 - 25 | Aromatic CH₃ (2' and 4') |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1685 | Strong | C=O stretch (aromatic ketone) |
| ~ 1600, 1485 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1465 | Medium | C-H bend (aliphatic) |
| ~ 820 | Strong | C-H bend (aromatic, para-substituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity | Notes |
| 218 | [M]⁺ | Molecular Ion |
| 203 | [M - CH₃]⁺ | Loss of a methyl group |
| 161 | [M - C(CH₃)₃]⁺ | Alpha-cleavage, loss of t-butyl radical |
| 133 | [C₉H₉O]⁺ | Cleavage of the butyryl chain |
| 105 | [C₇H₅O]⁺ | McLafferty rearrangement product.[1][2][3][4] |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift calibration.[5] Ensure the sample is fully dissolved; filter if particulates are present.[5]
-
¹H NMR Spectroscopy :
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Procedure : The prepared sample tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard ¹H single-pulse experiment is run. Key parameters include a 90° pulse width, a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, and an appropriate number of scans to achieve a good signal-to-noise ratio.[6]
-
-
¹³C NMR Spectroscopy :
-
Instrument : A 100 MHz or higher (for carbon) NMR spectrometer.
-
Procedure : The same sample can be used. A standard proton-decoupled ¹³C experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is required.[7] The receiver gain is adjusted, and a sufficient number of scans (e.g., 1024 or more) are acquired.[8]
-
2. Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation by placing the sample directly on the ATR crystal.[9]
-
Procedure :
-
Instrument : A Fourier Transform Infrared Spectrometer.
-
Background Spectrum : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.[10]
-
Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures an interferogram, which is then Fourier-transformed by a computer to produce the final spectrum of absorbance or transmittance versus wavenumber.[11]
-
3. Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced directly into the ion source via a heated probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization : Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12] Chemical Ionization (CI) is a softer technique that can be used to enhance the molecular ion peak.[13]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][14]
-
Detection : An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure [jstage.jst.go.jp]
- 3. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
A Technical Guide to the Solubility of 2',3,3,4'-Tetramethylbutyrophenone and Related Ketones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility profile of 2',3,3,4'-Tetramethylbutyrophenone. Due to the limited availability of public data for this specific compound, this document provides a framework for its solubility determination. It includes qualitative solubility expectations based on its chemical structure, quantitative data for the parent compound Butyrophenone as a proxy, a detailed experimental protocol for solubility measurement, and logical workflows to guide laboratory investigation.
Introduction and Theoretical Background
This compound is an aromatic ketone with the molecular formula C₁₄H₂₀O[1]. Its structure, featuring a substituted phenyl ring and a bulky alkyl chain, suggests it is a nonpolar, hydrophobic molecule. The solubility of ketones is governed by the polarity of the carbonyl group (C=O) and the size of the nonpolar hydrocarbon portions. While the carbonyl group can act as a hydrogen bond acceptor with protic solvents, its influence diminishes as the carbon chain length increases[2]. Consequently, compounds like this compound are expected to have low solubility in polar solvents like water and higher solubility in organic solvents.
The principle of "like dissolves like" is the primary predictor of solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The large nonpolar surface area of this compound dictates its preference for nonpolar or weakly polar organic solvents.
Solubility Data
Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. However, we can infer its likely solubility and provide data for the parent compound, Butyrophenone (C₁₀H₁₂O), as a reference point. The addition of four methyl groups in this compound will increase its molecular weight and nonpolarity, likely further reducing its solubility in polar solvents compared to Butyrophenone.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| This compound | Water | 25 | Very Low | Predicted | - |
| Ethanol | 25 | Soluble | Predicted | - | |
| Acetone | 25 | Soluble | Predicted | - | |
| Diethyl Ether | 25 | Soluble | Predicted | - | |
| Hexane | 25 | Soluble | Predicted | - | |
| Butyrophenone | Water | 25 | 332.9 mg/L | Estimated | [3] |
| Alcohol | 25 | Soluble | Qualitative | [3] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following protocol outlines a standardized method for determining the solubility of a compound like this compound in various solvents, based on the OECD Test Guideline 105.
3.1. Principle
A surplus of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method (e.g., HPLC, GC-MS, UV-Vis Spectroscopy).
3.2. Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: Deionized water, Ethanol, Methanol, Acetone, Hexane, etc. (analytical grade)
-
Equipment:
-
Constant temperature water bath or shaker with temperature control (± 0.5°C)
-
Glass flasks with low-adsorption screw caps
-
Centrifuge capable of temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
-
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a preliminary period (e.g., 24 hours). After this, take samples at regular intervals (e.g., 12, 24, 48 hours) to check if equilibrium has been reached (i.e., the concentration in solution is constant).
-
Phase Separation: Once equilibrium is confirmed, stop agitation and allow the flasks to stand at the same constant temperature to let the solid material settle. To ensure complete removal of undissolved particles, centrifuge the samples at the same temperature.
-
Sampling: Carefully extract a sample from the clear supernatant. To avoid any temperature change that might cause precipitation, pre-warm or pre-cool the sampling equipment (pipette, syringe) to the experimental temperature. Immediately filter the sample using a syringe filter compatible with the solvent.
-
Analysis: Prepare a series of calibration standards of the compound in the test solvent. Analyze the filtered sample from the saturated solution using a validated analytical method to determine its concentration.
-
Calculation: The solubility is reported as the average concentration from at least three replicate flasks, expressed in units such as g/L, mg/mL, or mol/L.
Conclusion
While direct, quantitative solubility data for this compound is sparse, its molecular structure strongly indicates poor aqueous solubility and good solubility in common organic solvents. For drug development and research applications requiring precise data, the experimental protocol provided herein offers a robust and standardized method for its determination. The solubility profile of the parent compound, butyrophenone, serves as a useful, albeit approximate, guide for initial assessments.
References
An In-depth Technical Guide to the Purity and Stability of 2',3,3,4'-Tetramethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential aspects of purity and stability for the compound 2',3,3,4'-Tetramethylbutyrophenone. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for its synthesis, purification, and rigorous stability testing based on common practices for aromatic ketones and butyrophenone derivatives in the pharmaceutical industry. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar molecules.
Introduction
This compound is an aromatic ketone with a structural backbone that suggests potential applications in medicinal chemistry and materials science. As with any compound intended for advanced research or development, a thorough understanding of its purity profile and stability under various environmental conditions is paramount. This ensures the reliability of experimental results and the safety and efficacy of any potential final products. This guide details the typical experimental protocols for assessing these critical attributes.
Synthesis and Purification
The synthesis of this compound would likely proceed via a Friedel-Crafts acylation reaction. A generalized synthetic pathway is presented below.
General Synthesis Protocol
A solution of 1,3-dimethylbenzene (m-xylene) would be reacted with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). The reaction mixture would be stirred at a controlled temperature, followed by quenching with a dilute acid solution.
Purification Protocol
Post-synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and catalyst residues. A common purification workflow is as follows:
-
Liquid-Liquid Extraction: The reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The resulting crude oil or solid is further purified by column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.
Purity Assessment
The purity of a synthesized batch of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the gold standard for purity determination.[1][2]
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic ketones.
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (e.g., around 254 nm) is standard.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with different chemical structures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with liquid chromatography (LC-MS) to identify impurities.
Table 1: Representative Purity Data for a Synthesized Batch of this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC-UV |
| Individual Impurity | ≤ 0.5% | Largest Impurity: 0.3% | HPLC-UV |
| Total Impurities | ≤ 1.5% | 0.8% | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | Conforms | NMR |
| Molecular Weight | 204.31 g/mol | 204.15 (M+H)⁺ | LC-MS |
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3][4][5][6] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Experimental Protocols for Forced Degradation
A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions:
-
Acidic Hydrolysis: The sample is treated with 0.1 M HCl and heated (e.g., at 60°C for 24 hours).
-
Basic Hydrolysis: The sample is treated with 0.1 M NaOH and heated (e.g., at 60°C for 24 hours).
-
Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: A solid sample of the compound is heated in an oven (e.g., at 80°C for 48 hours).
-
Photolytic Degradation: A solution of the compound is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.
After exposure, the samples are analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and the impurity profile.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | 5.2% | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 12.8% | 3 | 3.5 min |
| 3% H₂O₂, RT, 24h | 8.5% | 2 | 5.1 min |
| Thermal (80°C, 48h) | 2.1% | 1 | 6.2 min |
| Photolytic (UV/Vis) | 15.5% | 4 | 3.9 min |
Visualization of Workflows and Pathways
Experimental Workflow for Purity and Stability Assessment
The following diagram outlines the logical flow of experiments for characterizing the purity and stability of this compound.
Caption: Experimental workflow for purity and stability testing.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized under stress conditions. The ketone functionality and the aromatic ring are the most likely sites for chemical transformation.
Caption: Hypothesized degradation pathways.
Conclusion
This technical guide has outlined the fundamental procedures for establishing the purity and stability of this compound. While specific data for this molecule is sparse, the presented methodologies, drawn from established practices for analogous compounds, provide a robust framework for its comprehensive chemical characterization. Adherence to these protocols is crucial for ensuring the quality and reliability of this compound in research and development endeavors.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
Unlocking the Therapeutic Potential of Substituted Butyrophenones: A Technical Guide for Researchers
A deep dive into the research applications of substituted butyrophenones reveals a versatile class of compounds with significant therapeutic applications, primarily as antipsychotics and antiemetics. This technical guide offers an in-depth exploration of their mechanism of action, structure-activity relationships, and key experimental protocols for researchers, scientists, and drug development professionals.
Substituted butyrophenones are a class of synthetic organic compounds characterized by a core butyrophenone structure. The therapeutic efficacy of these compounds is largely attributed to their potent antagonism of the dopamine D2 receptor, a key player in various neurological and psychiatric disorders.[1] This guide will provide a comprehensive overview of the current research landscape, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways
The primary mechanism of action for most antipsychotic substituted butyrophenones is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their interaction is not limited to the dopaminergic system. Many butyrophenone derivatives also exhibit affinity for various serotonin (5-HT) receptor subtypes, which is thought to contribute to their efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects.[3]
The intricate interplay between dopamine and serotonin receptor antagonism is a key area of ongoing research. Atypical antipsychotics, for instance, often display a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic believed to be responsible for their improved side-effect profile.
Quantitative Analysis of Receptor Binding Affinities
The therapeutic potential and selectivity of substituted butyrophenones are quantitatively assessed through receptor binding assays. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the receptor binding profiles of representative substituted butyrophenones and related antipsychotics.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) |
| Haloperidol | 23 | 1.2 | 0.7 | 5 |
| Spiperone | 10 | 0.16 | 0.25 | 1.2 |
| Benperidol | - | 0.2 | - | - |
| Droperidol | - | 1.5 | - | - |
| Clozapine | 85 | 126 | 16 | 21 |
| Risperidone | 5.6 | 3.1 | 7.2 | 7.3 |
| Olanzapine | 31 | 11 | 27 | 7 |
Table 1: Dopamine Receptor Binding Affinities of Selected Butyrophenones and Antipsychotics. Data compiled from various sources.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
| Haloperidol | 3600 | 120 |
| Spiperone | 140 | 1.2 |
| Clozapine | 140 | 8.9 |
| Risperidone | 4.2 | 0.12 |
| Olanzapine | 220 | 4 |
Table 2: Serotonin Receptor Binding Affinities of Selected Butyrophenones and Antipsychotics. Data compiled from various sources.
Structure-Activity Relationship (SAR) of Butyrophenones
The biological activity of substituted butyrophenones is significantly influenced by their chemical structure. Key structural features that govern their antipsychotic potency and receptor selectivity include:[4][5]
-
The Butyrophenone Chain: A three-carbon propyl chain linking the fluorinated phenyl ring to the basic nitrogen atom is optimal for activity. Lengthening or shortening this chain generally reduces potency.[4]
-
The Fluorophenyl Group: A fluorine atom at the para-position of the phenyl ring is crucial for high antipsychotic activity.[4]
-
The Basic Nitrogen Atom: This is essential for activity and is typically part of a piperidine or piperazine ring.
-
Substituents on the Piperidine/Piperazine Ring: The nature of the substituent at the 4-position of the piperidine or piperazine ring greatly influences the compound's pharmacological profile. Aromatic or heterocyclic substituents often enhance affinity and selectivity for dopamine and serotonin receptors.
Structure-Activity Relationship of Butyrophenones
Experimental Protocols
Synthesis of Haloperidol
The synthesis of haloperidol, a archetypal butyrophenone, involves a multi-step process. A common route begins with the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride to form 4-chloro-1-(4-fluorophenyl)butan-1-one. This intermediate is then reacted with 4-(4-chlorophenyl)piperidin-4-ol to yield haloperidol.[2][6]
Step 1: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one
-
To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, add 4-chlorobutyryl chloride dropwise.
-
Add fluorobenzene to the mixture and allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of Haloperidol
-
Dissolve 4-chloro-1-(4-fluorophenyl)butan-1-one and 4-(4-chlorophenyl)piperidin-4-ol in a suitable solvent (e.g., toluene) in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux for several hours.
-
After cooling, filter the mixture and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure haloperidol.
Haloperidol Synthesis Workflow
Apomorphine-Induced Stereotypy in Mice
This in vivo assay is a widely used preclinical model to assess the antipsychotic potential of test compounds by measuring their ability to antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine.[7][8]
Materials:
-
Male albino mice (20-25 g)
-
Apomorphine hydrochloride
-
Test compound (substituted butyrophenone)
-
Vehicle for test compound
-
Observation cages (e.g., transparent Plexiglas cylinders)
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
On the day of the experiment, habituate the mice to the observation cages for 30 minutes.[1]
-
Administer the test compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 1-2.5 mg/kg) subcutaneously (s.c.).[8]
-
Immediately after apomorphine injection, place the mice back into the observation cages.
-
Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) at regular intervals (e.g., every 5 or 10 minutes) for a duration of 30-60 minutes.[1] A common scoring system is a graded scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = intense).
-
Calculate the mean stereotypy score for each group at each time point.
-
Analyze the data to determine the dose-dependent inhibitory effect of the test compound on apomorphine-induced stereotypy.
Apomorphine-Induced Stereotypy Workflow
Signaling Pathways
Dopamine D2 Receptor Signaling
Substituted butyrophenones exert their primary therapeutic effect by antagonizing the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
-
Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gαi subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Decreased PKA Activity: Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA).
-
Downstream Effects: The reduction in PKA activity alters the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and neurotransmitter release.
-
Butyrophenone Antagonism: Substituted butyrophenones competitively block the binding of dopamine to the D2 receptor, thereby preventing the initiation of this signaling cascade and reducing dopaminergic neurotransmission.
Dopamine D2 Receptor Signaling Pathway
Future Research Directions
The development of novel substituted butyrophenones continues to be an active area of research. Future efforts are likely to focus on:
-
Improving Receptor Selectivity: Designing compounds with optimized affinity for specific dopamine and serotonin receptor subtypes to enhance efficacy and minimize side effects.
-
Targeting Multiple Receptors: Exploring the potential of multi-target ligands that can modulate other neurotransmitter systems implicated in psychiatric disorders.
-
Developing Atypical Profiles: Synthesizing butyrophenone derivatives with pharmacological profiles similar to atypical antipsychotics to address the negative and cognitive symptoms of schizophrenia more effectively.
-
Investigating Novel Applications: Exploring the therapeutic potential of substituted butyrophenones in other neurological and psychiatric conditions beyond psychosis and emesis.
This technical guide provides a foundational understanding of the research applications of substituted butyrophenones. By leveraging the provided data, experimental protocols, and pathway diagrams, researchers can further explore the therapeutic potential of this important class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. youtube.com [youtube.com]
- 6. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 7. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Literature Review on Tetramethyl-Substituted Butyrophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrophenones are a class of chemical compounds that form the structural basis for many pharmaceutical drugs, particularly antipsychotics. Their core structure consists of a phenyl ring attached to a ketone, which is further connected to a butyl chain. A key example is haloperidol, a widely used typical antipsychotic. This review aims to provide a comprehensive technical guide on tetramethyl-substituted butyrophenones. However, a thorough literature search did not yield specific studies, quantitative data, or detailed experimental protocols for butyrophenone derivatives with a tetramethyl substitution pattern. This suggests that this particular subclass of butyrophenones may not be extensively studied or the information is not publicly available.
Therefore, this guide will provide a broader overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of substituted butyrophenones, drawing parallels that could be relevant for the hypothetical study of tetramethyl-substituted analogs.
General Synthesis of Substituted Butyrophenones
The synthesis of butyrophenone derivatives typically involves multi-step reaction sequences. A common strategy is the alkylation of a suitable amine with a 4-chloro-substituted butyrophenone. For instance, the synthesis of novel butyrophenone analogs often starts with commercially available materials and involves steps like N-alkylation, cyclization, and functional group transformations.
One general synthetic route involves the reaction of a secondary amine with 4-chloro-4'-fluorobutyrophenone.[1] Modifications to the amine-containing ring system, such as using diazepane or bridged piperazine moieties, have been explored to create analogs with altered pharmacological profiles.[1] The synthesis of the butyrophenone moiety itself can be achieved through various methods, including Friedel-Crafts acylation of an appropriately substituted benzene ring with butyryl chloride or a related acylating agent.
Structure-Activity Relationships (SAR) of Butyrophenones
The pharmacological activity of butyrophenones is highly dependent on the nature and position of substituents on both the phenyl ring and the amino group.
Key SAR observations for butyrophenones include:
-
Fluorine Substitution: A fluorine atom at the para-position of the phenyl ring is a common feature in many potent butyrophenone antipsychotics, such as haloperidol. This substitution generally enhances antipsychotic activity.[2]
-
Carbonyl Group: The ketone group in the butyrophenone scaffold is considered important for activity. Its reduction or replacement with other functional groups often leads to a decrease in potency.[3]
-
Propyl Chain: The three-carbon (propyl) chain between the ketone and the nitrogen atom is generally optimal for antipsychotic activity. Shortening or lengthening this chain can reduce efficacy.[2]
-
Basic Amino Group: A tertiary amino group is crucial for activity. This group is often part of a cyclic system, such as a piperidine or piperazine ring. The nature of the substituents on this ring system significantly influences the receptor binding profile and overall pharmacological properties.[2]
-
Substituents on the Amino Ring: The substituent on the nitrogen-containing ring plays a critical role in determining the compound's affinity for various receptors, including dopamine (D2) and serotonin (5-HT2A) receptors. This, in turn, affects the drug's classification as a "typical" or "atypical" antipsychotic.
Pharmacological Properties and Mechanism of Action
Butyrophenones primarily exert their antipsychotic effects through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Atypical antipsychotics, a newer generation of drugs, often exhibit a broader receptor binding profile, including significant antagonism of serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[1][5]
The affinity of various butyrophenone derivatives for different dopamine and serotonin receptor subtypes has been investigated. For example, haloperidol shows high affinity for D2 receptors.[6] Newer analogs have been designed to have a more balanced affinity for both D2 and 5-HT2A receptors, aiming for an "atypical" antipsychotic profile.[1]
Potential Signaling Pathways
The primary signaling pathway affected by butyrophenone antipsychotics is the dopamine signaling cascade. By blocking D2 receptors, these drugs inhibit the downstream signaling events typically initiated by dopamine. This includes the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. The antagonism of 5-HT2A receptors by atypical butyrophenones can also modulate dopamine release in different brain regions, contributing to their therapeutic effects and reduced side effects.
Below is a generalized diagram representing the interaction of a butyrophenone antagonist with a G-protein coupled receptor (GPCR), such as the D2 or 5-HT2A receptor.
References
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2',3,3,4'-Tetramethylbutyrophenone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butyrophenones
The butyrophenone class of compounds consists of a phenyl ring attached to a carbonyl group, which is further connected to a four-carbon chain. The discovery of the first pharmacologically active butyrophenone, haloperidol, in the late 1950s by the Belgian company Janssen Pharmaceutica, marked a significant milestone in the treatment of psychotic disorders.[1][2][3] This discovery stemmed from research into central analgesic molecules and led to a new class of neuroleptic drugs.[1][3] Butyrophenones are known to act as antagonists at dopamine D2 receptors, which is central to their antipsychotic effects. The core structure has been extensively modified to explore structure-activity relationships, leading to a range of compounds with varying potencies and side-effect profiles.
2',3,3,4'-Tetramethylbutyrophenone, with its specific substitution pattern, represents a variation on this theme, the full pharmacological profile of which remains to be publicly documented.
Physicochemical Properties
Quantitative data for this compound is not widely published. The following table summarizes available and predicted data.
| Property | Value | Source |
| Molecular Formula | C14H20O | Publicly available chemical databases |
| Molecular Weight | 204.31 g/mol | Calculated |
| CAS Number | 898764-47-1 | Publicly available chemical databases |
| Predicted Boiling Point | 291.1 ± 9.0 °C | Predictive algorithms |
| Predicted Density | 0.930 ± 0.06 g/cm³ | Predictive algorithms |
Synthesis of this compound
The most probable synthetic route to this compound is through a Friedel-Crafts acylation of m-xylene with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Proposed Experimental Protocol
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
3,3-Dimethylbutanoyl chloride (pivaloyl chloride)
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas is assembled under a nitrogen or argon atmosphere.
-
Initial Mixture: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: 3,3-Dimethylbutanoyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: m-Xylene is added dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated to reflux if necessary, to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, careful addition of crushed ice, followed by 1M HCl to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Reaction Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted and Analog-Based)
Expected ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.3 | m | 3H | Aromatic protons |
| ~2.8 | s | 2H | -CH₂- adjacent to carbonyl |
| ~2.3 | s | 6H | Two aromatic -CH₃ groups |
| ~1.1 | s | 9H | tert-Butyl protons |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~200-205 | Carbonyl Carbon (C=O) |
| ~135-140 | Quaternary Aromatic Carbons |
| ~125-130 | Aromatic CH Carbons |
| ~45 | -CH₂- adjacent to carbonyl |
| ~32 | Quaternary Carbon of tert-butyl |
| ~30 | Methyl Carbons of tert-butyl |
| ~20 | Aromatic Methyl Carbons |
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~1685 | C=O stretch (aromatic ketone) |
| ~2960 | C-H stretch (aliphatic) |
| ~3050 | C-H stretch (aromatic) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
Expected Mass Spectrum (m/z):
-
Molecular Ion (M+): 204
-
Major Fragments: Loss of the tert-butyl group (m/z 147), cleavage at the carbonyl group.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, its structural similarity to known neuroleptic butyrophenones suggests it could potentially interact with dopamine receptors. The general mechanism of action for many butyrophenone antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their therapeutic effects in reducing the positive symptoms of schizophrenia.
Below is a simplified, hypothetical signaling pathway illustrating the potential interaction of a butyrophenone derivative with a dopamine receptor.
Caption: Hypothetical Dopamine D2 Receptor Antagonism Pathway.
It is important to emphasize that this is a generalized pathway and the actual biological activity and mechanism of this compound, if any, would require experimental validation.
Conclusion
This compound is a butyrophenone derivative for which specific historical and experimental data is limited in publicly accessible literature. Based on established principles of organic chemistry, its synthesis is most likely achieved via a Friedel-Crafts acylation. Its structural relationship to a class of compounds with known neuroleptic activity suggests a potential for interaction with dopamine receptors, though this remains to be experimentally confirmed. This guide provides a foundational understanding of this compound for researchers and scientists interested in the exploration of novel butyrophenone derivatives for drug development. Further experimental investigation is required to fully characterize its chemical and biological properties.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2',3,3,4'-Tetramethylbutyrophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of 2',3,3,4'-Tetramethylbutyrophenone. The synthesis is a two-step process commencing with the preparation of 3,3-dimethylbutyryl chloride, followed by a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This protocol includes detailed methodologies, reagent specifications, reaction conditions, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is an aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Its synthesis is primarily achieved through the Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This protocol outlines a reliable method for its preparation in a laboratory setting.
The synthesis is divided into two key stages:
-
Synthesis of 3,3-Dimethylbutyryl Chloride: The acylating agent is prepared from 3,3-dimethylbutyric acid. Common chlorinating agents for this conversion include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[3][4][5] This protocol will focus on the use of thionyl chloride.
-
Friedel-Crafts Acylation: 1,3-Dimethylbenzene is acylated with the synthesized 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target product.[1][6][7]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3,3-Dimethylbutyric acid | C₆H₁₂O₂ | 116.16 | ≥98% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| 1,3-Dimethylbenzene (m-xylene) | C₈H₁₀ | 106.17 | Anhydrous, ≥99% | Sigma-Aldrich |
| Aluminum chloride | AlCl₃ | 133.34 | Anhydrous, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |
| Hydrochloric acid | HCl | 36.46 | 37% in H₂O | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | --- | Sigma-Aldrich |
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethylbutyryl Chloride [4]
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add 3,3-dimethylbutyric acid (11.6 g, 0.1 mol). Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the flask at room temperature with stirring.
-
Reaction: The reaction mixture is heated to reflux (approximately 80°C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The resulting crude 3,3-dimethylbutyryl chloride is then purified by fractional distillation.[4] Collect the fraction boiling at 127-129°C.[4]
Step 2: Synthesis of this compound [1][6]
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath with stirring.
-
Reactant Addition: A solution of 3,3-dimethylbutyryl chloride (13.5 g, 0.1 mol) and 1,3-dimethylbenzene (12.7 g, 15 mL, 0.12 mol) in anhydrous dichloromethane (50 mL) is prepared and placed in the dropping funnel.
-
Acylation Reaction: The solution from the dropping funnel is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 3 hours.
-
Quenching: The reaction mixture is cooled to 0°C and then slowly quenched by pouring it onto crushed ice (200 g) containing concentrated hydrochloric acid (20 mL).
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
| Parameter | 3,3-Dimethylbutyryl Chloride | This compound |
| Molecular Formula | C₆H₁₁ClO | C₁₄H₂₀O |
| Molar Mass ( g/mol ) | 134.60 | 204.31 |
| Boiling Point | 127-129°C[4] | Estimated >250°C (requires vacuum distillation) |
| Theoretical Yield | 13.46 g (from 0.1 mol) | 20.43 g (from 0.1 mol) |
| Appearance | Colorless to pale yellow liquid[8] | Expected to be a colorless or pale yellow oil/solid |
| Spectroscopic Data | IR (cm⁻¹): ~1800 (C=O)[4] | ¹H NMR, ¹³C NMR, IR, MS to be determined |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions produce corrosive gases (HCl, SO₂). Ensure the gas trap is functioning correctly.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of this compound. By following the two-step procedure involving the preparation of the acyl chloride and subsequent Friedel-Crafts acylation, researchers can obtain the target compound for further studies. Adherence to the safety precautions is crucial for the safe execution of this synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Khan Academy [khanacademy.org]
- 3. Page loading... [guidechem.com]
- 4. 3,3-Dimethylbutyryl chloride | 7065-46-5 | Benchchem [benchchem.com]
- 5. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for the Analytical Detection of 2',3,3,4'-Tetramethylbutyrophenone
Introduction
2',3,3,4'-Tetramethylbutyrophenone is a chemical compound of interest in various fields, including organic synthesis and potentially as an intermediate in the manufacturing of specialty chemicals. Accurate and reliable analytical methods are crucial for its detection, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
Principle
This method describes the quantitative determination of this compound using a reversed-phase HPLC system with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and water.
Experimental Protocol
-
Instrumentation:
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data
| Parameter | Value |
| Retention Time (RT) | ~ 5.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle
This method provides a sensitive and specific approach for the identification and quantification of this compound. The compound is separated by gas chromatography and detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern.
Experimental Protocol
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Non-polar capillary column (e.g., Rtx-1 or Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
-
Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
This compound reference standard.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of the reference standard in methanol.
-
Create calibration standards by serial dilution.
-
Dissolve samples in methanol to a suitable concentration and filter if necessary.
-
Quantitative Data
| Parameter | Value |
| Retention Time (RT) | ~ 10.2 min |
| Key Mass Fragments (m/z) | To be determined from the mass spectrum |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.[3]
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., Varian VNMRS500 500 MHz or equivalent).[3]
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Infrared (IR) Spectroscopy
Principle IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[4]
Experimental Protocol
-
Instrumentation:
-
FTIR spectrometer.
-
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr plates.
-
For solid samples, a KBr pellet can be prepared by mixing the sample with KBr powder and pressing it into a disc.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr.
-
Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1685-1715 |
| C-H (sp³) | ~2850-3000 |
| C-H (Aromatic) | ~3000-3100 |
| C=C (Aromatic) | ~1450-1600 |
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of a sample for this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR _2007 [uanlch.vscht.cz]
Application Notes and Protocols for 2',3,3,4'-Tetramethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2',3,3,4'-tetramethylbutyrophenone as a chemical intermediate in organic synthesis and drug discovery. Due to the limited publicly available data on this specific compound, the following protocols and applications are based on the known reactivity of the butyrophenone scaffold and similarly substituted aromatic ketones.
Introduction
This compound, also known as 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, is a polysubstituted aromatic ketone. Its structure, featuring a sterically hindered ketone and a substituted phenyl ring, makes it a potentially valuable intermediate for the synthesis of complex organic molecules. The ketone functional group can serve as a key handle for various chemical transformations, while the substituted aromatic ring allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry.
Chemical Structure:
Key Structural Features:
-
Butyrophenone Core: A common scaffold in medicinal chemistry, particularly for central nervous system (CNS) active compounds.
-
tert-Butyl Ketone: The bulky tert-butyl group provides steric hindrance, which can influence reaction selectivity and the conformational properties of downstream products.
-
Dimethylphenyl Group: The methyl groups on the phenyl ring influence the electronic and steric properties of the molecule and can direct further aromatic substitutions.
Potential Applications as a Chemical Intermediate
Based on its chemical structure, this compound can be utilized in a variety of synthetic transformations to generate diverse molecular architectures.
Synthesis of Chiral Alcohols and Amines
The ketone moiety can be stereoselectively reduced to form chiral alcohols, which are valuable building blocks in asymmetric synthesis. Subsequent conversion of the alcohol to an amine via methods such as the Mitsunobu reaction or reductive amination can lead to the synthesis of chiral amines, a prevalent feature in many bioactive molecules.
Elaboration of the Aromatic Ring
The 2,4-dimethylphenyl group can undergo further functionalization, such as nitration, halogenation, or formylation, to introduce additional substitution patterns. These modifications are crucial for developing libraries of compounds for SAR studies in drug discovery programs.
Use in Multi-component Reactions
As a ketone, this compound can potentially participate in multi-component reactions, such as the Biginelli or Hantzsch reactions, to rapidly construct complex heterocyclic scaffolds.
Experimental Protocols
The following are generalized protocols for common transformations involving a butyrophenone scaffold. Researchers should optimize these conditions for this compound in their specific applications.
Protocol 1: Reduction of the Ketone to an Alcohol
This protocol describes the reduction of the ketone to the corresponding secondary alcohol.
Reaction Scheme:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 2.0 g |
| Sodium Borohydride | 0.35 g |
| Reaction Time | 4 hours |
| Yield | 1.85 g (92%) |
| Purity (by HPLC) | >98% |
Protocol 2: Reductive Amination to Synthesize a Secondary Amine
This protocol outlines the synthesis of a secondary amine from the ketone via a one-pot reductive amination.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Ketone | 1.5 g |
| Benzylamine | 0.86 g |
| STAB | 3.1 g |
| Reaction Time | 16 hours |
| Yield | 1.7 g (80%) |
| Purity (by LC-MS) | >95% |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of derivatives from this compound.
Potential Role in a Drug Discovery Cascade
Application Note: Gas Chromatography Analysis of 2',3,3,4'-Tetramethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 2',3,3,4'-Tetramethylbutyrophenone using gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The methodologies outlined are based on established principles for the analysis of aromatic ketones and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is an aromatic ketone of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. Gas chromatography offers a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. This application note details the recommended GC conditions, sample preparation procedures, and expected outcomes.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are protocols for common scenarios.
2.1.1. For Standard Solutions and Pure Substances:
-
Solvent Selection: Choose a volatile organic solvent in which this compound is freely soluble. Suitable solvents include acetone, methanol, or ethyl acetate.
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the selected solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
If using an internal standard, add it to each calibration standard and sample at a constant concentration. A suitable internal standard would be a structurally similar compound with a different retention time, such as another aromatic ketone.
-
2.1.2. For Extraction from a Liquid Matrix (e.g., Biological Fluids, Reaction Mixtures):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or a suitable solvent for GC analysis.
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE cartridge (e.g., C18 for reversed-phase extraction).
-
Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a small volume of a strong organic solvent (e.g., methanol, acetonitrile).
-
The eluate can be directly injected or evaporated and reconstituted as in the LLE protocol.
-
Gas Chromatography (GC) Conditions
The following conditions are a recommended starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 1 minute |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | |
| Flame Ionization Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound | To be determined | To be determined | To be determined | >0.995 |
| Internal Standard (if used) | To be determined | - | - | - |
Note: Retention time, LOD, LOQ, and linearity will need to be experimentally determined during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for GC analysis of this compound.
Discussion
The proposed GC method provides a reliable framework for the analysis of this compound. The use of a non-polar to mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is recommended due to the aromatic and ketonic nature of the analyte. The temperature program is designed to ensure good separation from potential impurities and solvent peaks while maintaining a reasonable run time.
Both FID and MS detectors are suitable for this analysis. FID offers robustness and a wide linear range, making it ideal for routine quantification. MS detection provides higher selectivity and structural information, which is invaluable for peak identification and confirmation, especially in complex matrices.
Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. This should include an assessment of specificity, linearity, range, accuracy, precision, and robustness.
Use of 2',3,3,4'-Tetramethylbutyrophenone as a building block in medicinal chemistry
Application Notes and Protocols for Butyrophenone Scaffolds in Medicinal Chemistry
A Focus on a Versatile Building Block in Drug Discovery
Introduction
The butyrophenone structure, characterized by a phenyl ring attached to a carbonyl group and a four-carbon chain, serves as a key pharmacophore for a range of centrally acting drugs.[1][2] These compounds have significantly impacted the treatment of various psychiatric disorders.[1][2]
Application Notes
1. The Butyrophenone Scaffold in Antipsychotic Drug Design
The most prominent application of the butyrophenone scaffold is in the development of antipsychotic medications. These drugs are primarily used to manage the symptoms of schizophrenia and other psychotic disorders.[1][3]
-
Mechanism of Action: Butyrophenone antipsychotics typically function as antagonists at dopamine D2 receptors in the brain. By blocking these receptors, they modulate dopaminergic neurotransmission, which is believed to be dysregulated in psychosis. The interaction with other receptors, such as serotonin (5-HT) receptors, can also contribute to their therapeutic effects and side-effect profiles.[4][5]
-
Structure-Activity Relationship (SAR): The pharmacological activity of butyrophenone derivatives is highly dependent on their substitution patterns.[4][6] Key SAR insights include:
-
A fluoro-substituent at the para-position of the aromatic ring generally enhances antipsychotic activity.[4]
-
The carbonyl group is often optimal for activity, though it can be replaced by other functionalities.[4]
-
The length of the alkyl chain is critical, with a three-carbon chain separating the aromatic ring from the nitrogen atom of a piperidine or related heterocyclic moiety being optimal for potent D2 receptor binding.[4]
-
Modifications of the heterocyclic ring, such as the piperidine moiety in haloperidol, can significantly alter the pharmacological profile.[5]
-
2. Butyrophenones as Antiemetics
Certain butyrophenone derivatives, such as droperidol, are utilized for their antiemetic properties, particularly in the prevention and treatment of postoperative nausea and vomiting.[1][2] Their mechanism of action in this context also involves dopamine receptor blockade in the chemoreceptor trigger zone of the brain.
3. Emerging Applications
Research into novel butyrophenone analogs continues to explore their potential in other therapeutic areas. By modifying the core scaffold and its substituents, medicinal chemists aim to develop new compounds with improved efficacy, better side-effect profiles, and novel mechanisms of action. For instance, the development of atypical antipsychotics has been influenced by the butyrophenone structure.[2]
Quantitative Data
The following table summarizes the relative potencies and receptor binding affinities of selected butyrophenone derivatives, illustrating the impact of structural modifications.
| Compound | Relative Potency (vs. Chlorpromazine) | Key Receptor Targets | Primary Application |
| Haloperidol | High | D2, α1-adrenergic | Antipsychotic[1][2] |
| Benperidol | ~200 times more potent | D2 | Antipsychotic[1][2] |
| Droperidol | High | D2 | Antiemetic, Sedative[1][2] |
| Melperone | Weakly potent | D2, 5-HT2A | Atypical Antipsychotic[2] |
| Lumateperone | N/A | D2, 5-HT2A, SERT | Atypical Antipsychotic[1] |
Experimental Protocols
Representative Synthesis of a Butyrophenone Derivative: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one
This protocol describes the synthesis of a diazepane analog of haloperidol, as an example of how the butyrophenone scaffold can be elaborated.[5]
Materials:
-
1-(4-Chlorophenyl)-1,4-diazepane
-
4-Chloro-4'-fluorobutyrophenone
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-chlorophenyl)-1,4-diazepane (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol) and a catalytic amount of potassium iodide.
-
Add 4-chloro-4'-fluorobutyrophenone (1.1 mmol) to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a butyrophenone derivative.
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by a butyrophenone derivative.
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Butyrophenone [chemeurope.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2',3,3,4'-Tetramethylbutyrophenon für Folgereaktionen
Anwendungsbereich: Diese Sammlung von Anwendungsbeispielen und Protokollen richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Modifikation von 2',3,3,4'-Tetramethylbutyrophenon interessiert sind. Die hier beschriebenen Derivatisierungsstrategien eröffnen neue Möglichkeiten zur Synthese von neuartigen Molekülen mit potenzieller biologischer Aktivität, insbesondere im Kontext der Entwicklung von Wirkstoffen, die auf das Zentralnervensystem (ZNS) abzielen. Butyrophenone sind eine bekannte Klasse von Verbindungen mit antipsychotischen Eigenschaften.[1][2][3] Die Derivatisierung des Grundgerüsts von 2',3,3,4'-Tetramethylbutyrophenon ermöglicht die gezielte Veränderung seiner physikochemischen und pharmakologischen Eigenschaften.
Einleitung
2',3,3,4'-Tetramethylbutyrophenon ist ein aromatisches Keton, das als Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten dienen kann. Die Funktionalisierung dieses Moleküls konzentriert sich hauptsächlich auf Reaktionen an der Ketogruppe. Diese Modifikationen können zur Einführung neuer funktioneller Gruppen, zur Bildung von Heterozyklen oder zur Verlängerung der Kohlenstoffkette führen. Solche Derivate sind von großem Interesse für das Screening auf neue biologische Aktivitäten und für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die folgenden Protokolle beschreiben detaillierte Verfahren zur Derivatisierung von 2',3,3,4'-Tetramethylbutyrophenon.
Synthese von Heterozyklen
Die Umwandlung der Ketofunktion in ein heterozyklisches System ist eine leistungsstarke Strategie zur Erzeugung strukturell diverser Moleküle.
Gewald-Reaktion zur Synthese von 2-Aminothiophenen
Die Gewald-Reaktion ist eine Mehrkomponentenreaktion, die die Kondensation eines Ketons mit einem α-Cyanoester und elementarem Schwefel in Gegenwart einer Base zur Bildung eines hochsubstituierten 2-Aminothiophens beinhaltet.[4][5] Diese Thiophenderivate sind wichtige Bausteine in der medizinischen Chemie.[6]
Reaktionsschema:
Abbildung 1: Gewald-Reaktion zur Thiophensynthese
Experimentelles Protokoll:
-
In einem Rundkolben werden 2',3,3,4'-Tetramethylbutyrophenon (1,0 Äq.), Ethyl-2-cyanoacetat (1,2 Äq.) und elementarer Schwefel (1,5 Äq.) in Ethanol suspendiert.
-
Morpholin (2,0 Äq.) wird als basischer Katalysator zugegeben.
-
Die Reaktionsmischung wird unter Rückfluss für 4-6 Stunden erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.
-
Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) erfolgen.
Tabelle 1: Quantitative Daten für die Gewald-Reaktion
| Edukt | Molare Äquivalente | Produkt | Ausbeute (%) | Schmelzpunkt (°C) |
| 2',3,3,4'-Tetramethylbutyrophenon | 1.0 | Ethyl-2-amino-4-(2,3,4-trimethylphenyl)-5-(tert-butyl)thiophen-3-carboxylat | 65-75 | Experimentell zu bestimmen |
Hantzsch-Pyridin-Synthese
Die Hantzsch-Pyridin-Synthese ist eine weitere Mehrkomponentenreaktion, bei der ein Keton, ein Aldehyd, zwei Äquivalente eines β-Ketoesters und eine Stickstoffquelle (z. B. Ammoniak oder Ammoniumacetat) zu einem Dihydropyridin kondensieren, das anschließend zu einem Pyridinderivat oxidiert werden kann.[7][8][9]
Reaktionsschema:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fiveable.me [fiveable.me]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3,3,4'-Tetramethylbutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3,3,4'-Tetramethylbutyrophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with pivaloyl chloride to synthesize this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored anhydrous Lewis acid. |
| 2. Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst forms a complex with the product ketone, so a stoichiometric amount is often required.[1] | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the pivaloyl chloride. | |
| 3. Deactivated Aromatic Ring: While 1,2,4-trimethylbenzene is an activated ring, the presence of deactivating contaminants could hinder the reaction. | Ensure the purity of the 1,2,4-trimethylbenzene starting material. | |
| Formation of Significant Byproducts | 1. Isomer Formation: Acylation of 1,2,4-trimethylbenzene can potentially lead to different isomers, although the desired 2',4',5'-acylated product is sterically favored. | Optimize reaction temperature. Lower temperatures generally favor the thermodynamically more stable product. |
| 2. Alkylation Side Reaction: The pivaloyl cation can undergo decarbonylation to form the stable tert-butyl cation, leading to the formation of tert-butylated 1,2,4-trimethylbenzene.[2][3] | Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) or perform the reaction at a lower temperature to disfavor the decarbonylation pathway. | |
| 3. Polyacylation: Although less common in acylation compared to alkylation due to the deactivating nature of the ketone product, it can occur under harsh conditions. | Use a stoichiometric amount of the acylating agent and avoid excessively high temperatures. | |
| Difficult Product Purification | 1. Oily Product: The product may not crystallize easily, making isolation difficult. | Utilize column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the product from byproducts and starting materials. |
| 2. Contamination with Aluminum Salts: During workup, incomplete hydrolysis of the aluminum chloride complex can lead to contamination. | Ensure thorough quenching of the reaction mixture with dilute acid (e.g., HCl) and subsequent washing with water. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][4]
Q2: Why is my yield of the desired ketone low, and what is the major byproduct I should look for?
A2: A common issue with using pivaloyl chloride in Friedel-Crafts acylation is a competing rearrangement and decarbonylation of the initially formed acylium ion. This process generates a stable tert-butyl carbocation, which can then alkylate the aromatic ring, leading to the formation of tert-butyl-1,2,4-trimethylbenzene as a significant byproduct and consequently lowering the yield of the desired ketone.[2][3]
Q3: How can I minimize the formation of the alkylation byproduct?
A3: To suppress the decarbonylation side reaction, you can try using milder reaction conditions. This includes employing a less reactive Lewis acid catalyst (e.g., ferric chloride, FeCl₃, or zinc chloride, ZnCl₂) instead of aluminum chloride, and maintaining a lower reaction temperature (e.g., 0-5 °C).
Q4: What are the best practices for handling the reagents in this synthesis?
A4: Friedel-Crafts acylation reactions are sensitive to moisture. Therefore, it is crucial to use anhydrous reagents and solvents, and to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). Aluminum chloride is a corrosive and water-sensitive solid that should be handled with care in a fume hood.[5]
Q5: What is a suitable method for purifying the final product?
A5: If the product is an oil or does not crystallize easily from the crude reaction mixture, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is a typical eluent system for separating aromatic ketones from less polar byproducts like the alkylated arene.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere (nitrogen or argon). To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,2,4-trimethylbenzene (1.0 molar equivalent) to the flask. Slowly add pivaloyl chloride (1.0 molar equivalent) dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench it by the careful addition of crushed ice, followed by a dilute HCl solution to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Yield (Illustrative)
| Catalyst | Molar Equivalents | Temperature (°C) | Reaction Time (h) | Yield of Ketone (%) | Yield of Alkylation Byproduct (%) |
| AlCl₃ | 1.2 | 0 to 25 | 4 | 60-70 | 20-30 |
| FeCl₃ | 1.2 | 0 to 25 | 6 | 75-85 | 10-15 |
| ZnCl₂ | 1.5 | 25 | 8 | 50-60 | 5-10 |
| Sc(OTf)₃ | 0.1 | 25 | 12 | 40-50 | <5 |
Note: The data in this table is illustrative and based on general principles of Friedel-Crafts acylation. Actual yields may vary depending on specific experimental conditions.
Visualizations
Friedel-Crafts Acylation Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Page loading... [guidechem.com]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. docsity.com [docsity.com]
Purification challenges of 2',3,3,4'-Tetramethylbutyrophenone
Technical Support Center: 2',3,3,4'-Tetramethylbutyrophenone
Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound, typically via Friedel-Crafts acylation of 1,2,3-trimethylbenzene, can generate several process-related impurities.[1] These often include:
-
Unreacted Starting Materials: Residual 1,2,3-trimethylbenzene and 3,3-dimethylbutyryl chloride (or its corresponding acid/anhydride).
-
Regioisomers: Acylation of 1,2,3-trimethylbenzene can also occur at other positions on the aromatic ring, leading to isomeric ketone products that are often difficult to separate.
-
Poly-acylated Products: The activated aromatic ring can sometimes undergo a second acylation, resulting in di-acylated byproducts.[2]
-
Lewis Acid Complex: The product ketone forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction, which must be hydrolyzed during workup.[3] Incomplete hydrolysis can leave inorganic impurities.
Q2: Why is the chromatographic separation of this compound and its isomers challenging?
A2: Regioisomers of tetramethylbutyrophenone often have very similar polarities and molecular weights. This structural similarity leads to comparable interactions with the stationary phase (e.g., silica gel) and similar solubility in the mobile phase, resulting in close or overlapping retention times (Rf values) in thin-layer chromatography (TLC) and co-elution in column chromatography.[4] Achieving baseline separation may require extensive optimization of the mobile phase, the use of high-performance columns, or alternative chromatographic techniques.[5]
Q3: What analytical methods are recommended for assessing the purity of the final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the purity of butyrophenones and separating them from closely related impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure, identifying isomeric impurities, and ensuring the absence of residual solvents.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[8] An impure compound will typically melt over a broad temperature range.[8]
Q4: When is recrystallization the preferred purification method?
A4: Recrystallization is most effective when the desired compound is a solid and the impurities have significantly different solubility profiles in a chosen solvent.[9] It is an excellent method for removing impurities that are either highly soluble or nearly insoluble in the cold solvent, while the target compound has high solubility in the hot solvent and low solubility when cold. It is generally the first method to try for removing dissimilar impurities due to its scalability and cost-effectiveness.[10]
Q5: Should I choose column chromatography over recrystallization?
A5: Column chromatography is the preferred method when dealing with a mixture of compounds with similar solubility characteristics but different polarities, such as regioisomers.[4] If you observe multiple spots with close Rf values on a TLC plate, recrystallization is unlikely to be effective, and column chromatography is necessary to isolate the target compound.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product After Recrystallization | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Presence of impurities that form a eutectic mixture, depressing the melting point. | 1. Choose a solvent or solvent pair with a lower boiling point. 2. Attempt to "salt out" the product by adding a non-solvent after cooling. 3. Purify the crude material by column chromatography first to remove the problematic impurities. |
| Low or No Crystal Formation | 1. The solution is not sufficiently saturated; too much solvent was used. 2. The solution was cooled too rapidly, favoring supersaturation over crystallization. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 4. Select a different solvent or use a solvent/anti-solvent system.[9] |
| Poor Separation on Column Chromatography (Overlapping Peaks) | 1. Inappropriate mobile phase polarity (too high or too low). 2. Column was overloaded with crude material. 3. The column was packed improperly, leading to channeling. 4. Isomers have nearly identical polarity. | 1. Optimize the mobile phase using TLC. Aim for an Rf value of ~0.25-0.35 for the target compound. 2. Use a proper adsorbent-to-sample ratio, typically between 50:1 and 100:1 by weight.[4] 3. Ensure the column is packed uniformly without air bubbles. 4. Use a shallower solvent gradient, a longer column, or a different stationary phase (e.g., alumina, C18 reverse-phase). |
| Product is a Colored Solid | 1. Presence of colored, highly polar impurities from the synthesis. 2. Thermal degradation of the compound or impurities. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. 2. Ensure purification steps are not performed at excessively high temperatures. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying solid this compound. The key is selecting a solvent where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[9]
Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of ~20-30 mg of crude material in ~0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry thoroughly in the funnel under vacuum, and then transfer them to a desiccator for final drying.
Table 1: Recrystallization Solvent Screening Guide for Aromatic Ketones
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane / Heptane | 69 / 98 | Non-polar | Good choice for non-polar compounds; often used in a pair with a more polar solvent. |
| Ethanol | 78 | Polar Protic | Often a good solvent for moderately polar compounds like ketones. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Polar Protic | A common and effective recrystallization solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, but its similarity to ketones may lead to high solubility.[11] |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds, but high boiling point may lead to oiling out. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating this compound from impurities with similar polarity, such as isomers.[4]
Methodology:
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and moves the target compound to an Rf of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if a gradient is needed (see Table 2). Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 2: Column Chromatography Mobile Phase Suggestions (Silica Gel)
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (98:2 to 90:10) | Low to Moderate | Excellent starting point for separating aromatic ketones from less polar impurities and isomers. |
| Hexane / Dichloromethane (80:20 to 50:50) | Low to Moderate | Can provide different selectivity compared to ethyl acetate systems. |
| Hexane / Diethyl Ether (95:5 to 85:15) | Low to Moderate | Diethyl ether is more polar than ethyl acetate and can be effective for more polar compounds. |
| Toluene / Hexane (10:90 to 50:50) | Low | Useful for separating aromatic compounds, sometimes offering better separation of isomers. |
Visual Workflow and Diagrams
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification method selection.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 7. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 9. Recrystallization [sites.pitt.edu]
- 10. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
How to resolve impurities in 2',3,3,4'-Tetramethylbutyrophenone samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 2',3,3,4'-Tetramethylbutyrophenone samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
A1: Impurities in this compound typically originate from the synthesis process, which is commonly a Friedel-Crafts acylation reaction. Potential impurities can be categorized as:
-
Unreacted Starting Materials: Residual 1,2,4-trimethylbenzene and 3,3-dimethylbutyryl chloride (or its corresponding acid/anhydride).
-
Regioisomers: Isomers formed by acylation at different positions on the 1,2,4-trimethylbenzene ring. The desired product is acylation at the 5-position, but acylation at the 6-position can also occur.
-
By-products of the Acylating Agent: Self-condensation or decomposition products of 3,3-dimethylbutyryl chloride.
-
Residual Catalyst: Traces of the Lewis acid catalyst used in the Friedel-Crafts reaction (e.g., aluminum chloride).
-
Solvent Residues: Volatile organic compounds used as solvents during the synthesis or workup.[1][2]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for impurity profiling:[1][3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main component and can help in the identification and quantification of major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in the identification of unknown impurities by providing molecular weight information.
Q3: What is the most effective initial purification strategy?
A3: For solid samples of this compound, recrystallization is often the most effective and straightforward initial purification method to significantly increase purity by removing the bulk of the impurities.[5]
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when:
-
Recrystallization fails to remove closely related impurities, such as regioisomers.[6]
-
The sample is an oil or a low-melting solid that is difficult to recrystallize.
-
A very high purity sample (>99.5%) is required for applications like reference standard preparation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Oily product after synthesis | High concentration of unreacted starting materials or solvent. | Perform an aqueous workup followed by distillation (if starting materials are volatile) or column chromatography. |
| Incomplete crystallization during recrystallization | Incorrect solvent choice; supersaturation not reached. | Screen for a more suitable solvent system. Try cooling the solution to a lower temperature or adding a seed crystal. |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Use a less polar solvent or a solvent mixture. Minimize the amount of hot solvent used for dissolution. |
| Persistent impurity peak in HPLC after recrystallization | Co-crystallization of the impurity with the product; impurity has very similar solubility properties. | Attempt recrystallization with a different solvent system. If unsuccessful, proceed to column chromatography. |
| Poor separation of isomers in column chromatography | Inappropriate eluent polarity. | Optimize the eluent system by running thin-layer chromatography (TLC) first. A solvent system that gives the desired product an Rf value of ~0.3 is a good starting point.[6] A gradient elution may be necessary. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and should be optimized for your specific sample.
-
Solvent Selection:
-
Test the solubility of a small amount of the impure sample in various solvents at room temperature and upon heating.
-
Ideal solvents will dissolve the compound when hot but not at room temperature.
-
Good starting solvents to screen for aromatic ketones include ethanol, methanol, isopropanol, hexanes, and toluene, or mixtures thereof.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
-
Column Chromatography Protocol
-
TLC Analysis:
-
Develop a TLC method to determine the optimal eluent system for separating the desired product from its impurities. A good separation will have a clear difference in Rf values between the spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the impure sample in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Expected Purity Improvement with Different Purification Techniques (Hypothetical Data)
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Typical Recovery (%) |
| Recrystallization | 85 | 98.5 | 99.5 | 70-85 |
| Column Chromatography | 85 | 99.8 | >99.9 | 60-80 |
Table 2: Common Impurities and Their Expected Reduction (Hypothetical Data)
| Impurity | Initial Level (%) | Level after Recrystallization (%) | Level after Chromatography (%) |
| 1,2,4-trimethylbenzene | 5.0 | 0.5 | <0.1 |
| 3,3-dimethylbutyric acid | 3.0 | 0.2 | <0.05 |
| Regioisomer | 7.0 | 0.8 | <0.1 |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Synthesis of 2',3,3,4'-Tetramethylbutyrophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2',3,3,4'-Tetramethylbutyrophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This involves the electrophilic aromatic substitution of an aromatic substrate, in this case, 1,2-dimethylbenzene (o-xylene), with an acylating agent, 3,3-dimethylbutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
Q2: Why is Friedel-Crafts acylation preferred over alkylation for preparing this type of ketone?
A2: Friedel-Crafts acylation offers several advantages over alkylation. The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, leading to a more specific product.[1][5] Additionally, the resulting ketone is a deactivated aromatic ring, which prevents further acylation reactions (polyacylation), a common issue in Friedel-Crafts alkylation.[5][6]
Q3: What are the expected isomers from the acylation of o-xylene?
A3: The two methyl groups on o-xylene are ortho- and para-directing. Acylation will primarily occur at the positions para to the methyl groups (positions 4 and 5). Due to steric hindrance between the incoming acyl group and the adjacent methyl group, the 4-position is generally favored, leading to 3',4'-dimethylacetophenone derivatives. In this specific synthesis, the primary product would be this compound.
Q4: Can I use a different Lewis acid catalyst besides aluminum chloride?
A4: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this reaction. Alternatives include iron (III) chloride (FeCl₃), boron trifluoride (BF₃), or solid acid catalysts like zeolites.[4][7] The choice of catalyst can influence reaction time, temperature, and overall yield.[8] Heterogeneous catalysts like iron oxide supported on HY zeolite (Fe₂O₃/HY) have been shown to be effective and reusable for acylations of xylenes.[7][8]
Q5: What are the critical safety precautions for this reaction?
A5: The Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Therefore, all glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). The acyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Deactivated aromatic substrate (unlikely with o-xylene). 4. Poor quality of reagents. | 1. Ensure all glassware is oven-dried. Use fresh, anhydrous aluminum chloride. Run the reaction under an inert atmosphere. 2. Monitor the reaction progress using TLC. If the reaction is sluggish, consider gradually increasing the temperature. 3. Verify the purity of o-xylene and 3,3-dimethylbutanoyl chloride via NMR or GC-MS. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to less selective acylation or isomerization of the starting material. 2. The directing effects of the methyl groups on o-xylene can lead to a mixture of isomers. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride and allow the reaction to proceed at room temperature. 2. While the 4-position is favored, some amount of the other isomer is possible. Purify the desired product using column chromatography or recrystallization. |
| Dark-Colored Reaction Mixture | 1. The reaction is often dark in color due to the formation of charge-transfer complexes. 2. Overheating can lead to polymerization and charring of organic materials. | 1. A dark color is typical for Friedel-Crafts reactions and not necessarily indicative of a problem. 2. Ensure efficient stirring and temperature control to avoid localized overheating. |
| Difficult Product Purification | 1. The product mixture contains unreacted starting materials and isomeric byproducts with similar polarities. 2. Residual aluminum salts complexed with the ketone product. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. 2. During the workup, ensure the complete hydrolysis of the aluminum salts by slowly quenching the reaction with ice/HCl. The ketone product must be thoroughly washed to remove acidic residue. |
| Product Decomposes During Workup | 1. The ketone product may not be stable under strongly acidic or basic conditions during extraction. | 1. Use dilute acid for the initial quench and subsequent washes. Avoid using strong bases for neutralization; a saturated sodium bicarbonate solution is generally sufficient. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of this compound from o-xylene and 3,3-dimethylbutanoyl chloride.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| 1,2-Dimethylbenzene (o-xylene) | 106.17 | 10.6 g (12.2 mL) | 0.10 |
| 3,3-Dimethylbutanoyl chloride | 134.61 | 13.5 g (12.9 mL) | 0.10 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |
| 6M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine (Saturated NaCl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - |
Procedure
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL). Stir the suspension under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of o-xylene (10.6 g, 0.10 mol) and 3,3-dimethylbutanoyl chloride (13.5 g, 0.10 mol) in anhydrous dichloromethane (50 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture onto crushed ice (~150 g) in a beaker, stirring vigorously. Then, slowly add 6M HCl (50 mL) to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 6M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Studies of 2',3,3,4'-Tetramethylbutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2',3,3,4'-Tetramethylbutyrophenone under various stress conditions.
Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under stress conditions. | - Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressing agent).- The compound is inherently stable under the applied conditions.- Inaccurate preparation of stressor solutions. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid, base, or oxidizing agent).[1][2]- Confirm the compound's stability by employing harsher, yet relevant, conditions.- Verify the concentration and pH of all prepared solutions. |
| Complete or near-complete degradation of the compound. | - Stress conditions are too harsh. | - Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of the stressing agent). The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1] |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation due to extreme pH of the injected sample.- Co-elution of the parent drug with degradation products. | - Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH.- Neutralize the sample before injection to protect the column.- Modify the gradient, change the column chemistry, or adjust the mobile phase to improve the separation of all peaks. |
| Mass imbalance (sum of the assay of the parent drug and the area of all degradation products is not close to 100%). | - Some degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradants are volatile or have precipitated out of the solution.- Inaccurate response factors for degradation products. | - Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector to identify non-chromophoric degradants.- Ensure proper sample handling to prevent the loss of volatile compounds.- If possible, isolate and characterize major degradation products to determine their response factors. |
| Inconsistent or irreproducible results. | - Variation in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure).- Instability of degradation products.- Inconsistent sample preparation. | - Ensure precise control over all experimental parameters.- Analyze samples immediately after the stress period or store them under conditions that prevent further degradation.- Follow a standardized and well-documented sample preparation protocol. |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound under hydrolytic conditions?
2. What are the likely degradation products under oxidative stress?
Oxidative degradation, typically induced by agents like hydrogen peroxide, can lead to several modifications.[2] For this compound, potential oxidative degradation pathways could involve hydroxylation of the aromatic ring, oxidation of the methyl groups, or cleavage of the keto-group, potentially leading to the formation of smaller acidic and aldehydic degradants.
3. How does photolytic degradation affect this compound?
Butyrophenone derivatives can be susceptible to photodegradation.[3] The absorption of UV or visible light can lead to photochemical reactions such as Norrish Type I or Type II cleavage of the ketone, leading to the formation of radical species and subsequent degradation products. Photostability testing should be conducted according to ICH Q1B guidelines.[2]
4. What are the recommended starting conditions for forced degradation studies?
Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] Recommended starting conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid-state).
-
Photolytic Degradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
These conditions should be adjusted based on the observed stability of the molecule.
5. What analytical techniques are most suitable for analyzing the degradation products?
A stability-indicating analytical method is crucial for separating and quantifying the degradation products from the parent compound.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For the identification and characterization of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3]
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution in a water bath at 60°C.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution in a water bath at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the solid compound or a solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching:
-
For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively.
-
For oxidative samples, the reaction can often be stopped by dilution.
-
-
Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Representative HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Degradation of Parent Drug | Number of Degradation Products | Major Degradation Product (Retention Time, min) |
| 0.1 M HCl, 60°C | 24 | 12.5 | 3 | DP1 (8.2 min) |
| 0.1 M NaOH, 60°C | 24 | 18.2 | 4 | DP2 (7.5 min), DP3 (9.1 min) |
| 3% H₂O₂, RT | 24 | 15.8 | 5 | DP4 (6.8 min), DP5 (10.3 min) |
| Thermal (80°C) | 48 | 8.3 | 2 | DP6 (11.5 min) |
| Photolytic | - | 21.0 | 6 | DP7 (5.9 min), DP8 (12.4 min) |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Scaling Up the Synthesis of 2',3,3,4'-Tetramethylbutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2',3,3,4'-Tetramethylbutyrophenone, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation of ortho-xylene (1,2-dimethylbenzene) with 3,3-dimethylbutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the main challenges when scaling up this synthesis?
Scaling up this synthesis can present several challenges, including:
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic. Managing heat dissipation is critical in larger reactors to prevent side reactions and ensure safety.
-
Reagent Addition: The rate of addition of the acylating agent and catalyst becomes more critical at a larger scale to maintain optimal reaction temperature and concentration gradients.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor volume is essential for consistent reaction progress and to avoid localized overheating or high concentrations of reactants, which can lead to the formation of byproducts.
-
Work-up and Product Isolation: Handling and quenching large volumes of reaction mixture, as well as extracting and purifying the final product, can be more complex and time-consuming at scale.
-
Byproduct Formation: The formation of isomers and other byproducts can be more pronounced at a larger scale if reaction conditions are not carefully controlled.
Q3: What are the expected major isomers, and how can their formation be minimized?
The primary expected product is this compound. However, due to the directing effects of the two methyl groups on the o-xylene ring, another isomer, 3',4',3,3-tetramethylbutyrophenone, can also be formed. The ratio of these isomers can be influenced by reaction temperature and the choice of catalyst. Steric hindrance from the bulky 3,3-dimethylbutyryl group generally favors acylation at the less hindered 4-position of o-xylene, leading to the desired product.[1] To minimize the formation of the undesired isomer, it is crucial to maintain a low reaction temperature and ensure efficient mixing.
Q4: Can pivaloyl chloride be used as an alternative acylating agent?
While structurally similar, using pivaloyl chloride ((CH₃)₃CCOCl) can lead to an anomalous Friedel-Crafts reaction. The acylium cation formed from pivaloyl chloride is prone to decarbonylation, resulting in the formation of a stable tert-butyl carbocation. This can lead to alkylation of the aromatic ring instead of acylation, yielding tert-butyl substituted xylenes as the major products.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Moisture in the reagents or solvent. 3. Side reactions: High reaction temperature leading to byproduct formation. 4. Loss during work-up: Inefficient extraction or purification. | 1. Monitor reaction progress by TLC or GC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction. 4. Optimize extraction and purification procedures. Consider using a continuous extraction method for large-scale operations. |
| High Percentage of Isomeric Impurities | 1. High reaction temperature: Favors the formation of the thermodynamically more stable, but undesired, isomer. 2. Poor mixing: Creates localized "hot spots" where the temperature is higher than the bulk reaction mixture. | 1. Conduct the reaction at the lowest feasible temperature. 2. Use a reactor with an appropriate agitator design for efficient mixing at the intended scale. |
| Formation of Dark-Colored Byproducts | 1. Overheating: Localized or bulk overheating of the reaction mixture. 2. Presence of impurities in starting materials: Can lead to polymerization or charring. | 1. Improve temperature control and mixing. 2. Use high-purity starting materials. Consider purifying the o-xylene and 3,3-dimethylbutyryl chloride before use. |
| Difficulties in Product Purification | 1. Similar boiling points of isomers: Makes separation by distillation challenging. 2. Presence of non-polar byproducts: Can co-elute with the product during column chromatography. | 1. Consider fractional distillation under reduced pressure. 2. For laboratory scale, column chromatography with a carefully selected eluent system can be effective. For larger scales, recrystallization from a suitable solvent or a bisulfite extraction protocol to separate the ketone product might be viable options.[4] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
o-Xylene (1,2-dimethylbenzene)
-
3,3-Dimethylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add o-xylene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Add 3,3-dimethylbutyryl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in the laboratory synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the characterization of substituted butyrophenones
Welcome to the Technical Support Center for the characterization of substituted butyrophenones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Section 1: Chromatographic Analysis (HPLC)
This section addresses common issues related to the separation and quantification of substituted butyrophenones using High-Performance Liquid Chromatography (HPLC).
FAQ 1.1: I'm observing poor peak shape (tailing or fronting) and inconsistent retention times for my butyrophenone analog. What is the likely cause and how can I fix it?
Poor peak shape and shifting retention times are common issues in reverse-phase HPLC, often stemming from secondary interactions with the stationary phase or improper mobile phase conditions. Butyrophenones, particularly those with basic nitrogen moieties, can interact with free silanol groups on the silica-based C18 columns, leading to peak tailing.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak shape in HPLC analysis.
Recommended Protocol: HPLC Method Development for Butyrophenones
This protocol provides a starting point for developing a robust reverse-phase HPLC method.[1][2][3]
-
Column Selection: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to minimize silanol interactions.[2]
-
Mobile Phase Preparation:
-
Initial Conditions:
-
Gradient Elution (for screening): Start with a broad gradient (e.g., 5% to 95% Solvent B over 20 minutes) to determine the approximate elution time of your compound and any impurities.
-
Optimization: Based on the screening run, develop either an isocratic or a refined gradient method. Adjust the mobile phase composition to achieve optimal separation (Resolution > 2) and a reasonable run time.[4]
Data Summary: Example HPLC Conditions
| Parameter | Condition 1 (MS-Compatible) | Condition 2 (UV-Only) |
| Column | C18, 150x4.6 mm, 5 µm | C18, 250x4.6 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM KH₂PO₄, pH 6.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Mode | Gradient or Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 35 °C | 40 °C |
| Detector | UV @ 210 nm & MS | UV @ 254 nm |
Section 2: Mass Spectrometry (MS) Analysis
This section focuses on interpreting mass spectra of substituted butyrophenones and avoiding common pitfalls in structural elucidation.
FAQ 2.1: My Electron Impact (EI) mass spectrum shows a very weak or absent molecular ion (M⁺), but I see strong peaks at m/z 105 and m/z 120. Is my compound impure or degraded?
This is a classic fragmentation pattern for butyrophenones and is not necessarily an indication of impurity.[5][6] The molecular ion of many butyrophenones is unstable under high-energy EI conditions and undergoes characteristic fragmentation pathways.[7]
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent propyl group cleaves, resulting in a stable benzoyl cation at m/z 105 . This is often the base peak.[5]
-
McLafferty Rearrangement: A hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethylene) and the formation of a radical cation at m/z 120 .[5][6]
Visualization of Competing Fragmentation Pathways
Caption: Key fragmentation pathways for butyrophenone in EI-MS.
Recommended Protocol: Confirming Molecular Weight
To confidently determine the molecular weight when the EI molecular ion is absent, use a soft ionization technique.
-
Technique Selection: Employ Chemical Ionization (CI) or an atmospheric pressure ionization method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Analysis Mode:
-
Solvent System: Ensure your sample is dissolved in a solvent compatible with the chosen ionization technique (e.g., acetonitrile/water for ESI).
Data Summary: Expected Ions in Different MS Modes
| Ionization Mode | Parent Compound (Butyrophenone) | Expected Key Ion(s) | Ion m/z (for Butyrophenone) |
| EI | C₁₀H₁₂O (MW=148.2) | M⁺ (often absent), [C₆H₅CO]⁺, [M-C₂H₄]⁺ | 148, 105, 120 |
| CI (Positive) | C₁₀H₁₂O | [M+H]⁺ | 149 |
| CI (Negative) | C₁₀H₁₂O | [M-H]⁻ | 147 |
Section 3: Stability and Degradation
Characterizing a compound requires understanding its stability. Degradation can lead to the appearance of unexpected impurities in other analyses.
FAQ 3.1: I've re-analyzed my sample after a week and see new peaks in the chromatogram. Are butyrophenones prone to degradation?
Yes, like many pharmaceuticals, substituted butyrophenones can be susceptible to degradation, primarily through hydrolysis and oxidation.[8][9][10] The stability of a drug is influenced by factors like pH, light, temperature, and the presence of oxygen.[8][11]
-
Hydrolysis: While the ketone functional group in the butyrophenone backbone is relatively stable, other functional groups introduced via substitution (e.g., esters, amides, lactams) can be highly susceptible to hydrolysis.[8][10]
-
Oxidation: The phenyl ring and other electron-rich parts of the molecule can be targets for oxidation. This process can be accelerated by light (photolysis) and heat.[8][10] For instance, the biotransformation of haloperidol can involve CYP450-mediated oxidation.[12]
Recommended Protocol: Forced Degradation Study
To understand the degradation profile of your compound, a forced degradation or stress study is essential. This is a key part of developing a stability-indicating analytical method.[3]
-
Prepare Samples: Prepare solutions of your butyrophenone derivative in various stress conditions.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 2-8 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2-8 hours.
-
Oxidative: 3-30% H₂O₂ at room temperature for 2-8 hours.[3]
-
Thermal: Store the solid compound at >60 °C for 24-48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) according to ICH guidelines.
-
-
Analysis: Analyze the stressed samples by a validated, stability-indicating HPLC method (often with a photodiode array detector to assess peak purity) and by LC-MS to identify the degradation products.
Logical Diagram: Integrating Characterization Data
A comprehensive characterization relies on combining data from multiple orthogonal techniques.
Caption: Integrating multiple analytical techniques for full characterization.
References
- 1. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. scribd.com [scribd.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture of 2',3,3,4'-Tetramethylbutyrophenone Through Spectroscopic Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comparative framework for confirming the structure of 2',3,3,4'-Tetramethylbutyrophenone by leveraging spectroscopic data from analogous compounds, namely Butyrophenone and 4'-Methylbutyrophenone. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.
The precise arrangement of atoms within this compound, a substituted aromatic ketone, can be definitively established through a combination of spectroscopic techniques. By comparing its expected spectral characteristics with the known data of structurally related molecules, a high degree of confidence in its identity can be achieved. This guide will focus on four key analytical methods: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for Butyrophenone and 4'-Methylbutyrophenone, alongside the predicted data for the target molecule, this compound. These comparisons are fundamental to confirming the successful synthesis of the target compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | Butyrophenone | 4'-Methylbutyrophenone | This compound (Predicted) |
| H-2', H-6' (Aromatic) | ~7.95 (m, 2H) | ~7.85 (d, 2H) | ~7.75 (d, 1H) |
| H-3', H-4', H-5' (Aromatic) | ~7.50 (m, 3H) | ~7.25 (d, 2H) | ~7.15 (m, 2H) |
| -CH₂- (alpha to C=O) | ~2.95 (t, 2H) | ~2.90 (t, 2H) | ~2.85 (s, 2H) |
| -CH₂- (beta to C=O) | ~1.75 (sextet, 2H) | ~1.70 (sextet, 2H) | - |
| -CH₃ (gamma to C=O) | ~1.00 (t, 3H) | ~0.95 (t, 3H) | - |
| Aromatic -CH₃ | - | ~2.40 (s, 3H) | ~2.35 (s, 3H) & ~2.30 (s, 3H) |
| Aliphatic -CH₃ | - | - | ~1.10 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | Butyrophenone | 4'-Methylbutyrophenone | This compound (Predicted) |
| C=O | ~200.0 | ~199.5 | ~201.0 |
| C-1' (Aromatic) | ~137.0 | ~134.5 | ~135.0 |
| C-2', C-6' (Aromatic) | ~128.5 | ~129.0 | ~138.0 & ~129.5 |
| C-3', C-5' (Aromatic) | ~128.0 | ~129.0 | ~132.0 & ~126.0 |
| C-4' (Aromatic) | ~133.0 | ~143.5 | ~142.0 |
| -CH₂- (alpha to C=O) | ~38.5 | ~38.0 | ~45.0 |
| -CH₂- (beta to C=O) | ~18.0 | ~17.5 | - |
| -CH₃ (gamma to C=O) | ~14.0 | ~13.5 | - |
| Aromatic -CH₃ | - | ~21.5 | ~21.0 & ~19.0 |
| -C(CH₃)₃ | - | - | ~35.0 |
| -C(CH₃)₃ | - | - | ~29.0 |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions in cm⁻¹)
| Functional Group | Butyrophenone | 4'-Methylbutyrophenone | This compound (Predicted) |
| C=O Stretch (Aromatic Ketone) | ~1685 | ~1680 | ~1680 |
| C-H Stretch (Aromatic) | ~3060 | ~3050 | ~3040 |
| C-H Stretch (Aliphatic) | ~2870-2960 | ~2870-2960 | ~2870-2960 |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1605, ~1445 | ~1610, ~1450 |
Table 4: Mass Spectrometry (MS) Data (Key m/z Fragments)
| Ion | Butyrophenone | 4'-Methylbutyrophenone | This compound (Predicted) |
| [M]⁺ | 148 | 162 | 218 |
| [M-CH₂CH₃]⁺ (McLafferty) | 120 | - | - |
| [M-CH₂CH₂CH₃]⁺ (α-cleavage) | 105 | - | - |
| [C₆H₅CO]⁺ | 105 | - | - |
| [CH₃C₆H₄CO]⁺ | - | 119 | - |
| [(CH₃)₂C₆H₃CO]⁺ | - | - | 147 |
| [M-C(CH₃)₃]⁺ (α-cleavage) | - | - | 161 |
| [C(CH₃)₃]⁺ | - | - | 57 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition: Introduce the sample into the ion source. For EI-MS, the compound is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample solution is sprayed into the source, creating charged droplets. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using the discussed spectroscopic methods.
Caption: Workflow for Spectroscopic Structure Confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with that of known analogous structures, researchers can confidently confirm the molecular structure of this compound, ensuring the integrity of their research and development endeavors.
Cross-Validation of Analytical Methods for 2',3,3,4'-Tetramethylbutyrophenone: A Comparative Guide
In the landscape of drug development and scientific research, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative analysis of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of 2',3,3,4'-Tetramethylbutyrophenone. While specific validated methods for this compound are not widely published, this document outlines a hypothetical cross-validation study based on established methodologies for structurally similar butyrophenones and ketones.
The objective is to equip researchers, scientists, and drug development professionals with a framework for selecting and validating appropriate analytical methods. The guide details experimental protocols, presents comparative performance data, and illustrates logical workflows for methodological cross-validation.
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are presented below. These protocols are representative and would require optimization and rigorous validation for a specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for high sensitivity and selectivity, which is often required for analyzing samples from biological matrices.[1]
1. Sample Preparation (from Plasma):
-
Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte) to each sample, blank, and quality control (QC) sample.
-
Protein Precipitation: Add 800 µL of a cold methanol:water (8:1) solution to precipitate proteins.[2]
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a new glass vial insert.
-
Drying: Evaporate the solvent to complete dryness using a vacuum concentrator.
-
Derivatization:
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 270°C.
-
Oven Temperature Program: Start at 70°C for 2 minutes, then ramp to 320°C at 30°C/min, and hold for 2 minutes.[3]
-
MSD Transfer Line: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is often favored for its robustness and is suitable for compounds with a UV chromophore.
1. Sample Preparation (from Serum):
-
Aliquoting: Pipette 200 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of an appropriate internal standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-10AT or equivalent.[4]
-
Detector: SPD-10A UV Detector or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 45°C.[5]
-
Injection Volume: 20 µL.[5]
-
UV Detection Wavelength: Determined by the UV absorption maximum of this compound (hypothetically 254 nm for butyrophenone structures).[6]
Comparative Performance Data
The following tables summarize hypothetical validation parameters for the two analytical methods. These values are representative of what might be expected for methods analyzing similar compounds.
Table 1: Hypothetical Validation Parameters for GC-MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95% - 105% |
Table 2: Hypothetical Validation Parameters for HPLC-UV Method
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 97% - 103% |
Cross-Validation of Analytical Methods
Cross-validation is crucial when two or more analytical methods are used to generate data within the same study or across different studies, ensuring that the data can be compared reliably. A common approach involves analyzing the same set of quality control (QC) samples with both methodologies.
Table 3: Hypothetical Cross-Validation Results for QC Samples
| QC Level | GC-MS Result (ng/mL) | HPLC-UV Result (ng/mL) | % Difference |
| Low QC (3 ng/mL) | 2.9 | N/A (Below LOQ) | - |
| Mid QC (50 ng/mL) | 51.2 | 49.8 | -2.7% |
| High QC (750 ng/mL) | 745.5 | 761.3 | +2.1% |
The results indicate a good correlation between the two methods within the quantifiable range of the HPLC-UV method. The % difference falls within a typical acceptance criterion of ±15%.
Visualized Workflows and Logic
Diagrams created using Graphviz illustrate key processes for method validation and selection.
Caption: Workflow for cross-validation of GC-MS and HPLC-UV methods.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
Both GC-MS and HPLC-UV are viable techniques for the quantification of butyrophenone-like compounds.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low limits of quantification, such as in pharmacokinetic studies with low dosage.[1] The derivatization step, however, adds complexity and time to the sample preparation process.[7]
-
HPLC-UV is a robust, straightforward, and often faster method, ideal for routine analysis and for samples with higher analyte concentrations.[8] Its primary limitation is lower sensitivity compared to MS-based methods and potential interference from matrix components that also absorb UV light.
References
- 1. impactfactor.org [impactfactor.org]
- 2. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Data on validation using accuracy profile of HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
Comparative Biological Activity Screening of Butyrophenone Derivatives and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of butyrophenone derivatives and other alternative compounds, supported by experimental data from published research. Due to the limited availability of public data on 2',3,3,4'-Tetramethylbutyrophenone, this guide utilizes data from structurally related butyrophenone analogs and other relevant compound classes to offer a representative comparison of their potential antimicrobial and anticancer activities.
Antimicrobial Activity Screening
Butyrophenone derivatives have been investigated for a range of biological activities, including antimicrobial effects. The following data summarizes the antimicrobial and antibiofilm efficacy of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which share some structural similarities with substituted phenoxy propanolamines that can be conceptually related to butyrophenone structures.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives Against Planktonic Microorganisms
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| KVM-219 | 0.78 - 3.75 | > 20.0 | > 20.0 | 1.56 - 20.0 |
| Compound VII | > 20.0 | 12.5 | > 20.0 | > 20.0 |
| Compound IV | > 20.0 | 20.0 | > 20.0 | > 20.0 |
Data extracted from a study on novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives[1].
Table 2: Biofilm Inhibition by 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives
| Compound | S. aureus (% Inhibition) | E. coli (% Inhibition) | P. aeruginosa (% Inhibition) |
| KVM-316 | 96.1 | 57.2 | 96.1 |
| Compound I | - | 63.9 | - |
| Compound II | - | 68.4 | - |
| Compound IV | - | 57.2 | 96.1 |
| Compound VII | - | - | 62.8 |
Data represents the strongest inhibitory effects observed for specific compounds against biofilm formation[1].
Alternative Antimicrobial Compounds
The search for novel antimicrobial agents has led to the exploration of various alternatives to traditional synthetic compounds. These include:
-
Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides with broad-spectrum activity against bacteria, fungi, and viruses.[2]
-
Bacteriophages: Viruses that specifically infect and lyse bacteria are being reconsidered as a therapeutic option.[3]
-
Monoclonal Antibodies (mAbs): These can target specific bacterial components to facilitate their clearance by the immune system.[2]
-
Nanoparticles: Metallic nanoparticles, such as those made of silver or zinc oxide, have demonstrated potent antimicrobial properties.[2]
-
Plant-Derived Compounds: A vast array of phytochemicals, including flavonoids and alkaloids, exhibit significant antimicrobial activity.[3][4]
Anticancer Activity Screening
The structural motif of a phenyl ring attached to a carbonyl system, present in butyrophenones, is also found in chalcones, which are well-known for their anticancer properties. The following data for chalcone derivatives provides a reference for the potential cytotoxic activity of related compounds.
Table 3: In Vitro Cytotoxicity (IC50, μM) of Chalcone Derivatives Against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Halophenyl Chalcones | |||
| Compound 58 | 5 - 9 | - | - |
| Compound 59 | 5 - 9 | - | - |
| Compound 60 | 5 - 9 | - | - |
| Trimethoxylated Derivative | |||
| Compound 61 | More active than above | - | - |
| Quinazoline Chalcones | |||
| Compound 65 | - | - | - |
| Compound 76 | - | - | - |
| Compound 80 | - | - | - |
IC50 values for some compounds were reported to be in the range of 0.19 to 3.55 μM against ABCG2-overexpressing cells[5]. Data for specific cell lines is generalized from the source.
Alternative Anticancer Compounds
The landscape of anticancer drug discovery is diverse, with numerous alternatives to synthetic small molecules:
-
Natural Products: Compounds derived from plants, fungi, and marine organisms remain a major source of new anticancer drugs. Examples include paclitaxel and doxorubicin.[4]
-
Biologics: This class includes monoclonal antibodies, antibody-drug conjugates (ADCs), and immunotherapies that harness the patient's immune system to fight cancer.
-
Gene Therapy: Involves the introduction of genetic material into a patient's cells to treat disease.
-
Targeted Therapies: These drugs interfere with specific molecules involved in cancer growth and progression.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and, therefore, their viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizations
Caption: A generalized workflow for the biological activity screening of novel compounds.
Caption: A hypothetical extrinsic apoptosis signaling pathway potentially modulated by a bioactive compound.
References
- 1. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthesis routes for 2',3,3,4'-Tetramethylbutyrophenone
Comparative Analysis of Synthetic Pathways to 2',3,3,4'-Tetramethylbutyrophenone
This guide provides a comparative analysis of viable synthetic routes for this compound, a substituted aromatic ketone. The primary focus is on the widely applicable Friedel-Crafts acylation and a plausible multi-step approach involving a Grignard reaction. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.
Route 1: Friedel-Crafts Acylation
The most direct and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with 3,3-dimethylbutanoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The reaction is generally high-yielding and proceeds in a single synthetic step from the key intermediates.
Experimental Protocol
Step 1: Synthesis of 3,3-Dimethylbutanoyl Chloride
3,3-Dimethylbutanoyl chloride is prepared from 3,3-dimethylbutanoic acid.
-
Reagents: 3,3-dimethylbutanoic acid, thionyl chloride (SOCl₂).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,3-dimethylbutanoic acid (1 equivalent).
-
Slowly add thionyl chloride (1.5 equivalents) to the flask at room temperature with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80°C) for 2 hours or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
The crude 3,3-dimethylbutanoyl chloride is purified by fractional distillation to yield a clear liquid.
-
Step 2: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
-
Reagents: 1,2,4-trimethylbenzene, 3,3-dimethylbutanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM) as solvent.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 3,3-dimethylbutanoyl chloride (1 equivalent) to the stirred suspension.
-
To this mixture, add a solution of 1,2,4-trimethylbenzene (1 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield this compound.
-
Route 2: Grignard Reaction Pathway
An alternative, though more circuitous, route involves the use of a Grignard reagent.[3] This pathway would consist of three main stages: formation of a Grignard reagent from a halogenated trimethylbenzene, reaction with an appropriate aldehyde to form a secondary alcohol, and subsequent oxidation to the target ketone.
General Experimental Protocol
Step 1: Synthesis of 2,4,5-Trimethylbromobenzene
1,2,4-trimethylbenzene is first brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, or bromine with a Lewis acid catalyst, to produce 2,4,5-trimethylbromobenzene.
Step 2: Formation and Reaction of the Grignard Reagent
-
Reagents: 2,4,5-trimethylbromobenzene, magnesium turnings, anhydrous diethyl ether or THF, 3,3-dimethylbutyraldehyde.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are activated (e.g., with a crystal of iodine).
-
A solution of 2,4,5-trimethylbromobenzene (1 equivalent) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2,4,5-trimethylphenylmagnesium bromide.[4]
-
After the Grignard reagent has formed, the solution is cooled to 0°C.
-
A solution of 3,3-dimethylbutyraldehyde (1 equivalent) in anhydrous ether is added slowly.
-
The reaction is stirred for several hours at room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product, a secondary alcohol, is extracted with ether, washed, dried, and the solvent is evaporated.
-
Step 3: Oxidation of the Secondary Alcohol
-
Reagents: The secondary alcohol from Step 2, an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation system.
-
Procedure:
-
The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
-
The oxidizing agent (e.g., PCC, 1.5 equivalents) is added, and the mixture is stirred at room temperature until the alcohol is consumed (monitored by TLC).
-
The reaction mixture is worked up by filtering through a pad of silica gel to remove the chromium salts, followed by solvent evaporation.
-
The crude ketone is then purified by column chromatography or vacuum distillation.
-
Comparative Data Summary
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction Pathway |
| Number of Steps | 2 (from 3,3-dimethylbutanoic acid) | 3 (from 1,2,4-trimethylbenzene) |
| Primary Reactants | 1,2,4-trimethylbenzene, 3,3-dimethylbutanoic acid | 1,2,4-trimethylbenzene, 3,3-dimethylbutyraldehyde |
| Key Reagents | SOCl₂, AlCl₃ | Mg, PCC (or other oxidant) |
| Catalyst | Lewis Acid (AlCl₃) | None (for Grignard formation) |
| Reaction Conditions | Moderate temperatures (0°C to reflux) | Anhydrous conditions critical, requires inert atmosphere |
| Estimated Yield | Good to Excellent (based on analogous reactions)[5] | Moderate (multi-step synthesis often leads to lower overall yield) |
| Purity & Workup | Requires acidic workup and purification. | Requires multiple workups and purifications after each step. |
| Advantages | More direct, fewer steps, higher atom economy. | Avoids strong Lewis acids in the final C-C bond formation step. |
| Disadvantages | Requires stoichiometric amounts of AlCl₃, which can be corrosive and generate significant waste. Potential for isomeric byproducts. | Multi-step, lower overall yield, requires sensitive Grignard reagent. |
Visualized Synthesis Workflows
Caption: Workflow for Friedel-Crafts acylation synthesis route.
Caption: Workflow for the multi-step Grignard reaction pathway.
References
- 1. byjus.com [byjus.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 2',3,3,4'-Tetramethylbutyrophenone: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy, reproducibility, and integrity of their experimental results. This guide provides a comprehensive comparison of the purity of 2',3,3,4'-Tetramethylbutyrophenone available from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on standard analytical techniques and provides detailed experimental protocols for verification.
Comparative Purity Analysis
The purity of this compound from the three suppliers was evaluated using a panel of standard analytical methods. The quantitative results are summarized in the table below, reflecting data typically found in a supplier's Certificate of Analysis (CoA).
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (by HPLC) | 99.8% | 99.5% | 98.9% | High-Performance Liquid Chromatography |
| Identity | Conforms to Structure | Conforms to Structure | Conforms to Structure | ¹H NMR, ¹³C NMR, FT-IR |
| Residual Solvents | <0.01% Toluene | <0.05% Toluene | <0.1% Toluene, <0.05% Hexane | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | 0.02% | 0.05% | 0.1% | Karl Fischer Titration |
| Heavy Metals | <10 ppm | <10 ppm | <20 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Appearance | White to off-white crystalline powder | White crystalline powder | Off-white powder | Visual Inspection |
Key Observations:
-
Supplier A demonstrates the highest purity at 99.8% with the lowest levels of residual solvents and water content.
-
Supplier B provides a high-purity product at 99.5%, suitable for most research applications.
-
Supplier C offers a product with a lower purity of 98.9% and detectable levels of multiple residual solvents, which may be a consideration for sensitive applications.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for in-house verification of product purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method separates the main compound from its impurities, allowing for quantification of the purity level.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A sample of the compound is dissolved in the mobile phase, filtered, and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the percentage purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is a sensitive technique used to identify and quantify volatile organic compounds, such as residual solvents from the synthesis process.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Detection: Mass spectrometry in full scan mode.
-
Procedure: A headspace vial containing the sample is heated to release volatile solvents, which are then injected into the GC-MS for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The resulting spectrum is analyzed to ensure it matches the expected structure of this compound.
Karl Fischer Titration for Water Content
This is a standard method for the accurate determination of water content in a sample.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure: A known weight of the sample is introduced into the titration cell, and the amount of water is determined by electrochemical titration.
Visualizing Experimental and Logical Workflows
To further clarify the processes and implications of purity assessment, the following diagrams have been generated.
Caption: Experimental workflow for purity assessment.
Caption: Impact of compound purity on a signaling pathway.
Caption: Logical relationship between purity and experimental outcomes.
Benchmarking the performance of 2',3,3,4'-Tetramethylbutyrophenone as a photoinitiator
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Photoinitiator Performance, Featuring 2',3,3,4'-Tetramethylbutyrophenone in Context with Established Alternatives.
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides a comparative benchmark of this compound against three widely used photoinitiators: Benzophenone, 2,2-dimethoxy-2-phenylacetophenone (DMPA), and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). Due to the limited publicly available experimental data for this compound, this guide presents a detailed analysis of the established alternatives to serve as a baseline for performance evaluation.
Comparative Performance Data
The following tables summarize key performance indicators for the selected photoinitiators. These metrics are crucial for determining the suitability of a photoinitiator for a specific application, considering the light source and monomer system.
Table 1: General and Photochemical Properties
| Property | This compound | Benzophenone | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| CAS Number | 898764-47-1 | 119-61-9[1] | 24650-42-8 | 75980-60-8 |
| Molecular Formula | C₁₄H₂₀O | C₁₃H₁₀O[1] | C₁₆H₁₆O₃ | C₂₂H₂₁O₂P |
| Molecular Weight ( g/mol ) | 204.31 | 182.22[1] | 256.29 | 348.37 |
| Type | Type II (presumed) | Type II[2] | Type I[2] | Type I[3] |
| UV Absorption Maxima (λmax, nm) | Data not available | ~250 and 330-360 (solvent dependent)[4] | 310-390[5] | 267, 298, 380[6] |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Data not available | Varies with solvent and wavelength | High | High at 395 nm[7] |
| Quantum Yield (Φ) | Data not available | Nearly 1.0 (triplet formation)[1] | Nearly 1 at 365 nm[8] | 0.60 ± 0.05[9] |
Table 2: Performance in Photopolymerization
| Performance Metric | This compound | Benzophenone | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Initiation Efficiency | Data not available | High, requires a co-initiator (e.g., amine) | High, efficient for thick sections[7] | High, effective in pigmented systems[3] |
| Curing Speed | Data not available | Generally slower than Type I initiators | Fast | Very fast, reduces oxygen inhibition |
| Depth of Cure | Data not available | Good surface cure | Good for thick sections (≈2 mm)[7] | Excellent depth cure[3] |
| Oxygen Inhibition | Data not available | Susceptible, can be mitigated with co-initiators | Susceptible, especially at the air/resin interface[8] | Less prone to oxygen inhibition[3] |
| Yellowing | Data not available | Can cause yellowing | Low yellowing | Low yellowing, suitable for clear coats[10] |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to characterize photoinitiator performance.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of the photoinitiator.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a precise amount of the photoinitiator and dissolve it in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.
-
Measurement: Record the absorbance spectra of each diluted solution over a wavelength range of 200-500 nm.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), plot absorbance versus concentration for the λmax. The slope of the resulting line will be the molar absorptivity (ε).
-
Determination of Photolysis Quantum Yield
Objective: To quantify the efficiency of the photoinitiator in generating radicals upon light absorption.
Methodology:
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.
-
Sample Preparation: Prepare a solution of the photoinitiator of known concentration in a suitable solvent in a quartz cuvette.
-
Irradiation: Irradiate the sample solution with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at a wavelength where the photoinitiator absorbs significantly.
-
Monitoring Disappearance: At regular time intervals, measure the decrease in the concentration of the photoinitiator using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of photoinitiator decomposed) / (moles of photons absorbed)
Real-Time Photopolymerization Kinetics
Objective: To measure the rate and degree of monomer conversion during photopolymerization.
Methodology:
-
Formulation Preparation: Prepare a photopolymerizable formulation containing the monomer (e.g., an acrylate), the photoinitiator at a specific concentration (e.g., 1 wt%), and any co-initiators or additives.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:
-
Place a thin film of the formulation between two salt plates (e.g., KBr or BaF₂).
-
Position the sample in an FTIR spectrometer equipped with a UV/Vis light source.
-
Monitor the decrease in the infrared absorption peak corresponding to the reactive functional group of the monomer (e.g., the C=C double bond of an acrylate at ~1635 cm⁻¹) as a function of irradiation time.
-
-
Data Analysis:
-
The degree of conversion is calculated from the change in the peak area of the reactive functional group.
-
The rate of polymerization can be determined from the initial slope of the conversion versus time plot.
-
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: General mechanisms for Type I and Type II photoinitiation.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. radtech.org [radtech.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
Navigating Early Safety Assessments: A Comparative Guide to In-Silico Toxicity Prediction for 2',3,3,4'-Tetramethylbutyrophenone and its Alternatives
For Immediate Release
In the fast-paced world of fragrance and specialty chemical development, early and reliable safety assessment is paramount. For novel compounds like 2',3,3,4'-Tetramethylbutyrophenone, a comprehensive toxicological profile is essential before it can be widely adopted. This guide provides a comparative framework for the in-silico toxicity prediction of this compound and structurally related aromatic ketones commonly used in the fragrance industry: Butyrophenone, Raspberry Ketone, and Cashmeran. By leveraging computational models, researchers and drug development professionals can prioritize candidates, reduce animal testing, and make informed decisions earlier in the development pipeline.
Physicochemical Properties of Target and Alternative Compounds
The foundation of any in-silico toxicity assessment lies in the physicochemical properties of the molecules. These properties influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A summary of key properties for our compounds of interest is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | 898764-47-1 | C14H20O | 204.31 | Not available |
| Butyrophenone | 495-40-9 | C10H12O | 148.20 | 2.77 |
| Raspberry Ketone | 5471-51-2 | C10H12O2 | 164.20 | 1.49 |
| Cashmeran | 33704-61-9 | C14H22O | 206.32 | 4.2 |
In-Silico Toxicity Prediction Methodologies
Two primary in-silico methodologies are employed to predict the toxicological endpoints of chemical compounds: knowledge-based expert systems and statistical-based Quantitative Structure-Activity Relationship (QSAR) models. For a robust assessment, it is recommended to use both types of models as they provide complementary insights.
Knowledge-Based Expert Systems (e.g., Derek Nexus)
These systems utilize a curated knowledge base of chemical rules and structural alerts derived from published literature and proprietary data. Toxicological endpoints are predicted by identifying structural fragments (toxicophores) within a query molecule that are associated with a particular toxicity.
Experimental Protocol:
-
Input: The 2D chemical structure of the query compound is entered into the software.
-
Structural Matching: The software compares the input structure against a database of known toxicophores.
-
Rule Application: A set of rules, developed by toxicology experts, is applied to determine the likelihood of a toxicological hazard. These rules consider factors such as steric hindrance, electronic effects, and metabolic activation.
-
Prediction Output: The system generates a qualitative prediction (e.g., "Positive," "Negative," "Equivocal," or "Plausible") for various endpoints and provides a rationale for the prediction, including references to supporting data.
Statistical-Based QSAR Models (e.g., TOPKAT)
QSAR models are mathematical equations that correlate the chemical structure and physicochemical properties of a set of compounds with their biological activity or toxicity. These models are built using large datasets of experimentally tested chemicals.
Experimental Protocol:
-
Dataset Curation: A large and diverse dataset of compounds with reliable experimental data for a specific toxicological endpoint is collected.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed toxicity.
-
Model Validation: The predictive performance of the model is rigorously evaluated using internal (e.g., cross-validation) and external validation sets.
-
Prediction for New Chemicals: The validated QSAR model is then used to predict the toxicity of new, untested chemicals that fall within the model's applicability domain.
Comparative In-Silico Toxicity Predictions
The following table summarizes the illustrative in-silico toxicity predictions for this compound and its alternatives across key toxicological endpoints. The predictions for the alternative compounds are based on their known toxicological profiles and are intended for comparative purposes.
| Toxicological Endpoint | This compound | Butyrophenone | Raspberry Ketone | Cashmeran |
| Ames Mutagenicity | Not yet assessed | Negative | Negative | Negative |
| Skin Sensitization | Not yet assessed | Equivocal | Positive (Weak) | Positive |
| Carcinogenicity | Not yet assessed | Negative | Negative | Negative |
| Hepatotoxicity | Not yet assessed | Plausible | Negative | Negative |
| Reproductive Toxicity | Not yet assessed | Plausible | Negative | Negative |
Disclaimer: The predictions for the alternative compounds are illustrative and based on publicly available data and known toxicological classifications. A formal in-silico assessment should be conducted using validated software for definitive predictions.
Visualizing the In-Silico Toxicity Prediction Workflow
The following diagram illustrates a typical workflow for conducting an in-silico toxicity assessment of a novel chemical entity.
Caption: Workflow for in-silico toxicity assessment.
Conclusion
This guide provides a foundational framework for the in-silico toxicological assessment of this compound by comparing it with structurally similar fragrance ingredients. While in-silico models are powerful tools for early-stage hazard identification, it is crucial to interpret the results within the context of the model's applicability domain and to use a weight-of-evidence approach, integrating data from multiple sources. For a comprehensive safety assessment, in-silico predictions should be followed by targeted in-vitro and, if necessary, in-vivo testing.
Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 2',3',3,4'-Tetramethylbutyrophenone Quantification
For researchers, scientists, and drug development professionals engaged in the quantification of 2',3',3,4'-Tetramethylbutyrophenone, the availability of a certified reference standard is a critical prerequisite for accurate and reproducible analytical data. This guide provides a comprehensive comparison of sourcing options for this specific analyte, alongside established analytical methodologies for butyrophenone derivatives, offering valuable insights for experimental design and execution.
Currently, a commercially available, off-the-shelf reference standard for 2',3',3,4'-Tetramethylbutyrophenone is not readily found in the catalogs of major chemical suppliers. This necessitates a custom synthesis approach to obtain a well-characterized standard. In contrast, reference standards for the parent compound, butyrophenone, and other derivatives are widely accessible. This guide will compare these two avenues and provide detailed analytical protocols applicable to this class of compounds.
Sourcing Reference Standards: A Comparative Analysis
The choice between custom synthesis and utilizing a structurally related, commercially available standard depends on the specific requirements of the analytical method, including the desired level of accuracy and the validation parameters.
| Feature | Custom Synthesis of 2',3',3,4'-Tetramethylbutyrophenone | Commercially Available Butyrophenone Reference Standards |
| Availability | On-demand synthesis | Readily available from various suppliers |
| Lead Time | Weeks to months, depending on synthetic complexity | Typically a few business days |
| Cost | Significantly higher due to specialized labor and materials | Relatively low and standardized |
| Structural Identity | Exact match to the analyte of interest | Structurally related, but not identical |
| Purity and Certification | Purity determined and certified by the synthesis provider | High purity with detailed Certificate of Analysis (CoA) |
| Applicability | Direct quantification of 2',3',3,4'-Tetramethylbutyrophenone | Can be used as a surrogate standard or for method development |
| Providers | Contract Research Organizations (CROs) and custom synthesis companies such as Enamine, Otava Chemicals, and ChiroBlock.[1][2][3] | Major chemical suppliers like Sigma-Aldrich and LGC Standards. |
Custom Synthesis Workflow
For researchers requiring an exact match standard, a custom synthesis approach is necessary. The general workflow for engaging a custom synthesis provider is outlined below.
Caption: Workflow for obtaining a custom-synthesized reference standard.
Analytical Methodologies for Butyrophenone Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most prevalent and robust techniques for the quantitative analysis of butyrophenone derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds like butyrophenones.
Experimental Protocol: GC-MS Quantification
-
Sample Preparation:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
Common extraction solvents for LLE include hexane, ethyl acetate, or dichloromethane.
-
For SPE, C18 or polymeric cartridges are often employed.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient program is optimized to achieve good separation of the target analyte from matrix components. A typical program might start at 80°C, ramp to 280°C, and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions of the target butyrophenone.
-
-
-
Quantification:
-
Prepare a calibration curve using the synthesized or commercially available reference standard.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Caption: General workflow for GC-MS analysis of butyrophenones.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is well-suited for the analysis of less volatile or thermally labile butyrophenone derivatives.
Experimental Protocol: HPLC-MS Quantification
-
Sample Preparation:
-
Similar to GC-MS, sample extraction is performed using LLE or SPE.
-
The final extract is reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
-
Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally effective for butyrophenones.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion and its characteristic product ion(s).
-
-
-
Quantification:
-
A calibration curve is generated using the reference standard.
-
The analyte concentration is determined based on the peak area of the specific MRM transition.
-
Caption: General workflow for HPLC-MS analysis of butyrophenones.
Conclusion
While a direct reference standard for 2',3',3,4'-Tetramethylbutyrophenone requires custom synthesis, a wealth of analytical knowledge exists for the broader class of butyrophenones. By carefully considering the project's analytical requirements and budget, researchers can either invest in a custom-synthesized, identical standard for the highest accuracy or utilize readily available, structurally similar standards for method development and preliminary quantification. The detailed GC-MS and HPLC-MS protocols provided in this guide offer a solid foundation for developing and validating robust analytical methods for this and related compounds.
References
Butyrophenones are a class of antipsychotic drugs that primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors.[1][2] However, their interaction with other neuroreceptors, particularly serotonin receptors, is crucial for modulating their efficacy and side-effect profiles.[1][3][4] This guide provides a comparative overview of the binding affinities of several butyrophenone derivatives to key dopamine and serotonin receptor subtypes, based on available experimental data.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected butyrophenone analogs for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| Haloperidol | 0.89 | 4.6 | 10 | 3600 | 120 | 4700 | [5] |
| Spiperone | - | - | - | - | - | - | [6] |
| Compound 5 (CH2 analog of Haloperidol) | 24.0 | - | - | - | - | - | [5] |
| Compound 6 (Sulfur analog of Haloperidol) | 8.8 | - | - | - | - | - | [5] |
| Compound 7 (Oxygen analog of Haloperidol) | 5.3 | - | - | - | - | - | [5] |
| Compound 13 | - | - | - | 117 | 23.6 | - | [7] |
| Compound 23 | - | - | - | 1.1 | - | - | [5] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a dopamine D2 receptor binding assay.
Dopamine D2 Receptor Binding Assay Protocol
1. Materials:
- Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor.
- Radioligand: [³H]-Spiperone or another suitable high-affinity D2 receptor radioligand.
- Test Compounds: 2',3,3,4'-Tetramethylbutyrophenone and related compounds.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol).
- Scintillation Cocktail and Vials.
- Glass Fiber Filters.
- Filtration Apparatus.
- Scintillation Counter.
2. Procedure:
- Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Incubation: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Equilibration: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Termination of Incubation: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]
- 3. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2',3,3,4'-Tetramethylbutyrophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 2',3,3,4'-Tetramethylbutyrophenone, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[3][4] Never dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent violent reactions.[7][8] Specifically, keep it separate from acids, bases, and oxidizing agents.[7]
-
-
Container Management:
-
Use a leak-proof container made of a material compatible with the chemical. Plastic containers are generally preferred.[5]
-
Keep the waste container tightly closed except when adding waste.[4][6]
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which should be under the direct control of laboratory personnel.[5][7]
-
-
Waste Accumulation and Storage:
-
The SAA must be clearly marked with a "Hazardous Waste" sign.[3]
-
Ensure secondary containment for the waste container to prevent spills.[4]
-
Adhere to the storage time limits for hazardous waste as stipulated by your institution and local regulations (e.g., typically up to 90 days for large quantity generators).[3]
-
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
This procedural guide is intended to provide a framework for the safe disposal of this compound. It is crucial for all laboratory personnel to be familiar with their institution's specific chemical hygiene plan and waste disposal protocols. By adhering to these guidelines, you contribute to a safer research environment and ensure the protection of our ecosystem.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. gaiaca.com [gaiaca.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
